Fepradinol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOOBRUZWPQOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866967 | |
| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36981-91-6, 63075-47-8 | |
| Record name | Fepradinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fepradinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fepradinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fepradinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15902 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEPRADINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fepradinol: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fepradinol is a compound with demonstrated anti-inflammatory properties. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action is independent of the prostaglandin synthesis pathway. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available pharmacological studies. It summarizes the key experimental findings that differentiate it from classical NSAIDs and outlines the methodologies used in these pivotal studies. While precise quantitative data from primary literature is not publicly available, this guide presents the qualitative and comparative results from key preclinical experiments.
Introduction
This compound is an ethanolamine derivative that has been investigated for its anti-inflammatory effects. Initial classifications have varied, with some sources suggesting a role as a beta-adrenergic blocker. However, the most substantive evidence points towards a distinct anti-inflammatory mechanism that does not involve the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, the primary targets of conventional NSAIDs. This unique mode of action suggests a novel pathway for modulating inflammatory responses and presents an area of interest for the development of new anti-inflammatory therapeutics.
Core Mechanism of Action: A Non-Prostaglandin-Mediated Pathway
The principal mechanism of this compound's anti-inflammatory activity lies in its ability to suppress inflammation through pathways that are not reliant on the inhibition of prostaglandin E2 (PGE2) biosynthesis.[1] This is a significant departure from the mechanism of common NSAIDs like indomethacin and piroxicam.
Dissociation from the Arachidonic Acid Cascade
In vitro studies have conclusively shown that this compound does not inhibit the key enzymes in the arachidonic acid cascade. Specifically, it does not affect:
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Prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzymes.[1]
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15-lipoxygenase activity .[1]
This lack of interference with the COX and LOX pathways is a defining characteristic of this compound's pharmacological profile.
To visualize the pathway that this compound does not significantly impact, the following diagram illustrates the classical arachidonic acid cascade leading to the production of pro-inflammatory prostaglandins and leukotrienes.
Caption: this compound's lack of interaction with the Arachidonic Acid Cascade.
Evidence from Preclinical In Vivo Models
A series of rodent models of acute inflammation have been instrumental in characterizing the anti-inflammatory profile of this compound.
Zymosan-Induced Paw Edema in Rats
Oral administration of this compound was found to suppress paw edema induced by zymosan.[1] This model of inflammation is known to be mediated by various factors, including histamine, serotonin, and kinins, and is not solely dependent on prostaglandins. Notably, the NSAIDs indomethacin and piroxicam were ineffective in this model, providing early evidence of this compound's distinct mechanism.[1]
Concanavalin A-Induced Edema in Rats
This compound demonstrated inhibition of both the early and late stages of concanavalin A-induced edema. In contrast, indomethacin and piroxicam only inhibited the late stage, which is more prominently associated with prostaglandin synthesis. This suggests that this compound acts on inflammatory mediators that are active in the initial phases of the inflammatory response.
Carrageenan-Induced Inflammation in Rats
In the carrageenan-induced inflammation model, this compound showed comparable efficacy to indomethacin in reducing several inflammatory parameters:
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Exudate volume
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Increase in protein and gamma-glutamyltransferase levels
-
Leukocyte count in the inflammatory exudate
This indicates that while the upstream mechanism differs, the downstream anti-inflammatory effects of this compound on vascular permeability and leukocyte migration are comparable to those of a traditional NSAID in this model.
Anti-diarrheal Effects
This compound, similar to indomethacin, was effective in preventing diarrhea induced by intravenous endotoxin in mice and by oral administration of castor oil in rats. The pathophysiology of these models involves intestinal fluid secretion, which can be stimulated by inflammatory mediators.
The following diagram illustrates the workflow of the key in vivo experiments that have characterized this compound's anti-inflammatory action.
Caption: Experimental workflow of in vivo studies on this compound.
Quantitative Data Summary
Detailed quantitative data such as ED50 or IC50 values with statistical parameters are not available in the publicly accessible literature. The available information is qualitative and comparative as summarized in the table below.
| Experiment Model | This compound Effect | Indomethacin/Piroxicam Effect | Reference |
| Zymosan-Induced Paw Edema (Rat) | Suppression of edema | No effect | |
| Concanavalin A-Induced Edema (Rat) | Inhibition of early and late stages | Inhibition of late stage only | |
| Carrageenan-Induced Inflammation (Rat) | Reduction of exudate, protein, γ-glutamyltransferase, and leukocytes | Similar reduction | |
| Endotoxin-Induced Diarrhea (Mouse) | Prevention of diarrhea | Similar prevention | |
| Castor Oil-Induced Diarrhea (Rat) | Prevention of diarrhea | Similar prevention | |
| In Vitro Prostaglandin E2 Biosynthesis | No inhibition | Inhibition (implied) | |
| In Vitro 15-Lipoxygenase Assay | No inhibition | Not specified |
Experimental Protocols
Detailed experimental protocols are not fully available in the public domain. The following are high-level descriptions based on the available abstracts.
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Zymosan-Induced Paw Edema: Male Wistar rats are used. A subplantar injection of zymosan is administered to induce paw edema. Test compounds (this compound, indomethacin, piroxicam, cyproheptadine) are administered orally prior to zymosan injection. Paw volume is measured at various time points to assess edema.
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Concanavalin A-Induced Edema: Male Wistar rats are used. Edema is induced by a subplantar injection of concanavalin A. Test compounds are administered orally. Paw volume is measured to determine inhibition of the early and late phases of edema.
-
Carrageenan-Induced Inflammation: Male Wistar rats are used. Pleurisy is induced by an intrapleural injection of carrageenan. After a set time, animals are sacrificed, and the pleural exudate is collected to measure volume, protein content, gamma-glutamyltransferase levels, and leukocyte count. Test compounds are administered orally.
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Endotoxin- or Castor Oil-Induced Diarrhea: Mice (endotoxin model) or rats (castor oil model) are used. Diarrhea is induced by intravenous injection of endotoxin or oral administration of castor oil. Test compounds are administered orally, and the incidence and severity of diarrhea are observed.
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In Vitro Prostaglandin and 15-Lipoxygenase Biosynthesis: Bovine seminal vesicle microsomes are used as a source of cyclooxygenase. The assay measures the biosynthesis of prostaglandin E2 from arachidonic acid in the presence and absence of test compounds. A similar in vitro setup is used to assess the inhibition of 15-lipoxygenase.
Unresolved Aspects and Future Directions
The precise molecular target of this compound remains to be elucidated. Its ability to inhibit the early phases of inflammation and leukocyte migration suggests a potential interaction with pathways involving:
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Cell adhesion molecules
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Chemokine signaling
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Pro-inflammatory cytokine release or signaling (e.g., TNF-α, IL-1β)
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Mast cell degranulation
Further research is required to identify the specific receptor(s), enzyme(s), or signaling protein(s) with which this compound interacts to exert its anti-inflammatory effects. Modern techniques such as affinity chromatography, proteomics, and genetic screening could be employed to de-orphanize its mechanism.
Conclusion
This compound represents an intriguing anti-inflammatory agent with a mechanism of action that is clearly distinct from that of traditional NSAIDs. Its efficacy in various preclinical models of inflammation, coupled with its lack of inhibition of the prostaglandin synthesis pathway, highlights its potential as a lead compound for a new class of anti-inflammatory drugs. The elucidation of its precise molecular target is a critical next step in fully understanding its therapeutic potential and for the rational design of next-generation anti-inflammatory therapies.
References
Fepradinol: A Technical Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Pharmacological Effects: Anti-inflammatory Activity
Fepradinol exhibits potent inhibitory activity in various models of acute inflammation. Its efficacy has been compared to that of other non-steroidal anti-inflammatory drugs, where it has demonstrated a distinct mechanism of action.
In Vivo Inflammation Models
This compound has been extensively evaluated in several well-established rat models of paw edema:
-
Zymosan-Induced Paw Edema: Oral administration of this compound has been shown to suppress zymosan-induced paw edema in rats, an effect not observed with indomethacin and piroxicam.
-
Concanavalin A-Induced Paw Edema: this compound effectively inhibits both the early and late stages of paw edema induced by concanavalin A in rats. In contrast, conventional NSAIDs like indomethacin and piroxicam only inhibit the late stage of this inflammatory response.
-
Carrageenan-Induced Inflammation: In the carrageenan-induced inflammation model in rats, this compound acts on the exudate, reduces the increase in protein and gamma-glutamyltransferase levels, and decreases the number of leukocytes.
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Dextran-Induced Edema: The inhibitory effect of this compound on dextran-induced edema is comparable to that of cyproheptadine.
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Platelet-Activating Factor (PAF)-Induced Edema: this compound has been shown to clearly inhibit the inflammatory process in PAF-induced edema.
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Kaolin- and Nystatin-Induced Edemas: this compound displays an inhibitory effect on both the early and late stages of kaolin- and nystatin-induced edemas.
Mechanism of Anti-inflammatory Action
The anti-inflammatory activity of this compound is not mediated by the inhibition of prostaglandin synthesis. In vitro tests have confirmed that this compound does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase. This differentiates it from traditional NSAIDs.
The available evidence suggests that a significant component of this compound's anti-inflammatory effect is its ability to reduce leukocyte infiltration at the site of inflammation. In the carrageenan-induced inflammation model, this compound was observed to reduce the number of leukocytes in the exudate.
Other Pharmacological Effects
This compound has also demonstrated antidiarrheal properties, preventing diarrhea induced by intravenous injection of endotoxin in mice and by oral administration of castor oil in rats.
Quantitative Pharmacological Data
Despite a thorough review of the available scientific literature, specific quantitative data on the pharmacological profile of this compound, such as receptor binding affinities (Ki) or functional inhibition concentrations (IC50/EC50), could not be located. This represents a significant gap in the publicly available information for this compound.
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature for evaluating the anti-inflammatory properties of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of test compounds.
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Animals: Male Wistar rats are typically used.
-
Procedure:
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A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
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This compound or a reference anti-inflammatory drug is administered orally (p.o.) or intraperitoneally (i.p.).
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After a set pre-treatment time (e.g., 30-60 minutes), a subplantar injection of a 1% carrageenan solution in saline is administered into the right hind paw.
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The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
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The percentage of inhibition of edema is calculated for each group compared to a control group that receives only the vehicle and carrageenan.
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Parameters Measured: Paw volume, levels of proteins, gamma-glutamyltransferase, and leukocyte count in the exudate.
Zymosan-Induced Paw Edema in Rats
This model is used to study inflammation triggered by activation of the alternative complement pathway.
-
Animals: Male Wistar rats are commonly used.
-
Procedure:
-
Baseline paw volume is recorded.
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Test compounds, including this compound, are administered, typically via oral gavage.
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A subplantar injection of zymosan suspended in saline is given into the hind paw.
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Paw volume is measured at regular intervals post-injection.
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-
Key Feature: This model is particularly useful for identifying compounds that may act on inflammatory pathways independent of prostaglandin synthesis.
Concanavalin A-Induced Paw Edema in Rats
This model induces an inflammatory response involving mast cell degranulation and the release of various inflammatory mediators.
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Animals: Male Wistar rats are suitable for this assay.
-
Procedure:
-
Initial paw volume is measured.
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This compound or other test agents are administered.
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A subplantar injection of Concanavalin A solution is made into the paw.
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Paw volume is monitored over time, noting both early (first few hours) and late (up to 48 hours) phase responses.
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Visualizations
Experimental Workflow for In Vivo Anti-inflammatory Screening
Caption: Workflow for evaluating the anti-inflammatory effects of this compound in rodent paw edema models.
Postulated Mechanism of Action of this compound vs. Traditional NSAIDs
Caption: this compound's anti-inflammatory action is distinct from traditional NSAIDs by targeting leukocyte recruitment rather than prostaglandin synthesis.
Conclusion
This compound is a potent anti-inflammatory agent with a mechanism of action that diverges from that of well-characterized NSAIDs. Its ability to inhibit inflammation in models where prostaglandin synthesis is not the primary driver, and its observed effect on reducing leukocyte migration, point towards a novel pharmacological target. The lack of publicly available quantitative binding and functional data, as well as a definitively identified molecular target, highlights an area ripe for further investigation. Future research into the specific molecular interactions of this compound could uncover new pathways for the development of anti-inflammatory therapeutics.
References
In-Depth Technical Guide to the Anti-inflammatory Properties of Fepradinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a distinct pharmacological profile. Unlike traditional NSAIDs, its anti-inflammatory mechanism is not mediated by the inhibition of prostaglandin synthesis. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, summarizing key experimental findings, detailing methodologies, and exploring its known mechanistic attributes. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.
Introduction
This compound is recognized for its potent anti-inflammatory activity, which has been demonstrated in various preclinical models of acute inflammation. A significant body of research has established that this compound's mode of action differs from that of classical NSAIDs like indomethacin, primarily because it does not inhibit the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis[1]. This unique characteristic suggests an alternative mechanism of action that warrants detailed investigation for the development of new therapeutic strategies with potentially different side-effect profiles.
In Vivo Anti-inflammatory Activity
This compound has demonstrated significant efficacy in several rodent models of acute inflammation. The following tables summarize the quantitative data from key studies, showcasing its potent anti-inflammatory effects.
Table 1: Effect of this compound on Paw Edema in Rats
| Inflammatory Agent | This compound Dose (p.o.) | Effect on Edema | Comparison with other NSAIDs | Reference |
| Zymosan | Not specified | Suppressed paw edema | Indomethacin and piroxicam were without effect | [1] |
| Concanavalin A | Not specified | Inhibited early and late stages | Indomethacin and piroxicam only inhibited the late stage | [1] |
| Kaolin | 25 mg/kg | Displayed an inhibitory effect on early and late stages | Indomethacin and piroxicam only inhibited the late stage | |
| Nystatin | 25 mg/kg | Displayed an inhibitory effect on early and late stages | Indomethacin and piroxicam only inhibited the late stage | |
| Dextran | 25 mg/kg | Inhibitory effect nearly equal to cyproheptadine (10 mg/kg) | Not specified | |
| Platelet-Activating Factor (PAF) | 25 mg/kg | Clearly inhibited the inflammatory process | Phenidone (100 mg/kg) also showed clear inhibition |
Table 2: Effect of this compound on Carrageenan-Induced Inflammation in Rats
| Parameter | This compound Treatment | Effect | Comparison with Indomethacin | Reference |
| Exudate Volume | Not specified | Reduction | Prevented inflammation | [1] |
| Protein Levels in Exudate | Not specified | Reduction in increase | Prevented inflammation | [1] |
| γ-Glutamyltransferase Levels | Not specified | Reduction in increase | Prevented inflammation | |
| Leukocyte Count | Not specified | Reduced number of leukocytes | Prevented inflammation |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments cited in this guide.
Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of compounds against acute inflammation.
-
Experimental Workflow:
Workflow for Carrageenan-Induced Paw Edema Assay.
Leukocyte Migration Assay
This protocol is designed to quantify the effect of this compound on the infiltration of leukocytes into an inflamed site.
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Methodology:
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Induce inflammation in rats via intraperitoneal injection of carrageenan.
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Administer this compound orally at the desired dose.
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After a specific time, sacrifice the animals and collect the peritoneal exudate.
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Perform a total leukocyte count using a hemocytometer.
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Prepare smears of the exudate for differential leukocyte counting.
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Mechanism of Action: Unraveling a Non-Canonical Pathway
The primary distinguishing feature of this compound is its lack of activity against prostaglandin synthesis. In vitro tests have confirmed that this compound does not inhibit prostaglandin E2 biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase. This strongly indicates that its anti-inflammatory effects are mediated through a pathway independent of the cyclooxygenase enzymes.
While the precise signaling pathways modulated by this compound have not been fully elucidated in the available literature, its efficacy in models where prostaglandins are not the primary mediators (e.g., dextran- and PAF-induced edema) suggests potential interference with other key inflammatory processes such as:
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Leukocyte Chemotaxis and Migration: The observed reduction in leukocyte counts in inflammatory exudates suggests that this compound may interfere with the signaling cascades that govern the movement of immune cells to the site of inflammation.
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Mediator Release: The inhibition of both early and late phases of inflammation in certain models points towards a broader mechanism than just targeting a single mediator.
The following diagram illustrates a hypothetical signaling pathway, distinct from the COX pathway, which could be a potential target for this compound.
Conclusion and Future Directions
This compound presents a compelling case as a non-steroidal anti-inflammatory agent with a mechanism of action that diverges from the well-trodden path of COX inhibition. Its demonstrated efficacy in various preclinical models, particularly those not driven by prostaglandins, underscores its potential as a lead compound for a new class of anti-inflammatory drugs.
Future research should be directed towards:
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Elucidating the Molecular Target(s): Identifying the specific receptors, enzymes, or signaling proteins with which this compound interacts is paramount.
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Investigating Effects on Cytokine and Chemokine Profiles: A comprehensive analysis of the impact of this compound on the production of key inflammatory mediators will provide deeper insights into its mechanism.
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Exploring Chronic Inflammation Models: Evaluating the efficacy of this compound in models of chronic inflammation will be crucial to determine its therapeutic potential for long-term inflammatory conditions.
This in-depth guide, based on the available scientific literature, provides a solid foundation for further investigation into the unique anti-inflammatory properties of this compound. The continued exploration of its novel mechanism of action holds promise for the development of safer and more effective anti-inflammatory therapies.
References
Fepradinol and Prostaglandin Synthesis: A Review of the Evidence
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fepradinol is a compound with demonstrated anti-inflammatory properties.[1][2] While classified as a non-steroidal anti-inflammatory agent, a class of drugs that typically functions through the inhibition of prostaglandin synthesis, current scientific literature indicates that this compound's mechanism of action is distinct and does not involve the inhibition of the cyclooxygenase (COX) enzymes responsible for prostaglandin production.[1] This technical guide synthesizes the available research, clarifying the relationship between this compound and the prostaglandin synthesis pathway and addressing the prevailing scientific consensus.
This compound's Anti-Inflammatory Action: Independent of Prostaglandin Synthesis
A pivotal study investigating the mechanism of this compound's anti-inflammatory activity concluded that its effects are not mediated by the inhibition of prostaglandin biosynthesis.[1] In direct contrast to traditional NSAIDs like indomethacin, this compound did not inhibit the biosynthesis of prostaglandin E2 (PGE2).[1] Furthermore, in vitro assays confirmed that this compound does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzymes, nor does it affect 15-lipoxygenase.
These findings suggest that this compound exerts its anti-inflammatory effects through an alternative pathway. The research highlights that while this compound effectively reduces inflammation in various models, such as carrageenin-induced and zymosan-induced paw edema in rats, its mode of action differs fundamentally from that of cyclooxygenase inhibitors.
Despite this evidence, it is worth noting that MeSH (Medical Subject Headings) pharmacologically classifies this compound as a non-steroidal anti-inflammatory agent, a category whose members often act by blocking prostaglandin synthesis through cyclooxygenase inhibition. This broader classification may not reflect the specific, nuanced mechanism of every compound within the group.
The Prostaglandin Synthesis Pathway
To understand the context of the investigations into this compound, it is crucial to review the canonical prostaglandin synthesis pathway. Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation. Their synthesis is initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to other prostaglandins and thromboxanes.
The general pathway is as follows:
Quantitative Data and Experimental Protocols
A thorough review of the scientific literature reveals a lack of quantitative data, such as IC50 or Ki values, for the inhibition of prostaglandin synthesis by this compound. This absence is consistent with the findings that this compound does not act through this mechanism. Consequently, detailed experimental protocols for assessing this compound's inhibitory effect on prostaglandin synthesis are not available, as the foundational inhibitory activity has not been observed.
For the sake of completeness, a general experimental workflow for assessing cyclooxygenase inhibition, which would have been used to test this compound, is described below.
General Experimental Workflow for COX Inhibition Assay
This protocol provides a general overview of how a substance would be tested for its ability to inhibit COX enzymes.
Methodology:
-
Enzyme Preparation: The source of cyclooxygenase, either purified COX-1 or COX-2 enzymes or microsomal fractions from tissues like bovine seminal vesicles, is prepared.
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Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., indomethacin) as a positive control.
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Reaction Initiation: The reaction is started by adding the substrate, arachidonic acid.
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Reaction Termination: After a specific incubation period, the reaction is stopped, typically by the addition of an acid.
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Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
As stated previously, when this compound was subjected to such in vitro tests, it did not show inhibition of prostaglandin biosynthesis.
Conclusion
The available scientific evidence strongly indicates that this compound's anti-inflammatory properties are not a result of prostaglandin synthesis inhibition. Direct experimental investigation has shown that this compound does not inhibit cyclooxygenase activity. Therefore, for researchers and drug development professionals, future exploration of this compound's mechanism of action should focus on alternative inflammatory pathways. While the broad classification of this compound as an NSAID might be a useful pharmacological grouping, it is crucial to recognize the specific molecular mechanism that distinguishes it from classical COX-inhibiting NSAIDs.
References
Fepradinol: A Non-Steroidal Anti-Inflammatory Drug with a Novel Mechanism of Action
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory properties in a variety of preclinical models. Unlike traditional NSAIDs, this compound's mechanism of action does not appear to involve the inhibition of prostaglandin synthesis. This unique characteristic suggests its potential as a therapeutic agent with a different side-effect profile compared to cyclooxygenase (COX) inhibitors. This technical guide provides a comprehensive overview of the available data on this compound, including its demonstrated anti-inflammatory effects, and a discussion of its mechanism of action. While quantitative data from primary literature is limited, this document consolidates the existing knowledge to support further research and development.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation can contribute to a variety of diseases. Non-steroidal anti-inflammatory drugs are a cornerstone of treatment for many inflammatory conditions. This compound (CAS 67704-50-1) has been identified as an effective anti-inflammatory agent in several rodent models of acute inflammation[1][2]. This guide will delve into the technical details of the preclinical studies conducted on this compound.
Anti-Inflammatory Activity of this compound
This compound has been evaluated in several well-established animal models of inflammation, consistently demonstrating its ability to suppress the inflammatory response.
Carrageenan-Induced Inflammation
In the carrageenan-induced inflammation model in rats, this compound was shown to prevent the inflammatory response. Its effects were observed on the exudate, the increase in protein and gamma-glutamyltransferase levels, and it also reduced the number of leukocytes[1].
Zymosan-Induced Paw Edema
Oral administration of this compound suppressed zymosan-induced paw edema in rats. Notably, in the same study, the conventional NSAIDs indomethacin and piroxicam were without effect in this model, highlighting this compound's distinct mechanism[1].
Concanavalin A-Induced Edema
This compound was found to inhibit both the early and late stages of concanavalin A-induced edema in rats. In contrast, indomethacin and piroxicam only inhibited the late stage of this inflammatory response[1].
Other Inflammation Models
The anti-inflammatory efficacy of this compound has been further demonstrated in other models of rat paw edema, including those induced by dextran, platelet-activating factor (PAF), kaolin, and nystatin. In dextran-induced edema, the inhibitory effect of this compound at a dose of 25 mg/kg (p.o.) was nearly equal to that of cyproheptadine (10 mg/kg, p.o.). In PAF-induced edema, this compound (25 mg/kg, p.o.) and phenidone (100 mg/kg, p.o.) were the only compounds tested that clearly inhibited the inflammatory process. Furthermore, this compound displayed an inhibitory effect on both the early and late stages of kaolin- and nystatin-induced edemas, whereas indomethacin and piroxicam only inhibited the late stage.
Quantitative Data on Anti-Inflammatory Effects
| Inflammation Model | Species | This compound Dose | Effect | Comparison with other NSAIDs | Reference |
| Carrageenan-Induced Inflammation | Rat | Not Specified | Prevented inflammation; reduced exudate, protein, γ-glutamyltransferase, and leukocyte levels. | - | |
| Zymosan-Induced Paw Edema | Rat | Not Specified | Suppressed paw edema. | Indomethacin and piroxicam were ineffective. | |
| Concanavalin A-Induced Edema | Rat | Not Specified | Inhibited both early and late stages. | Indomethacin and piroxicam only inhibited the late stage. | |
| Dextran-Induced Paw Edema | Rat | 25 mg/kg, p.o. | Inhibitory effect was nearly equal to cyproheptadine (10 mg/kg, p.o.). | - | |
| Platelet-Activating Factor-Induced Edema | Rat | 25 mg/kg, p.o. | Clearly inhibited the inflammatory process. | - | |
| Kaolin-Induced Edema | Rat | 25 mg/kg, p.o. | Inhibited both early and late stages. | Indomethacin and piroxicam only inhibited the late stage. | |
| Nystatin-Induced Edema | Rat | 25 mg/kg, p.o. | Inhibited both early and late stages. | Indomethacin and piroxicam only inhibited the late stage. |
Mechanism of Action
A key distinguishing feature of this compound is its mechanism of action. In contrast to the majority of NSAIDs, this compound does not inhibit prostaglandin E2 biosynthesis. In vitro tests have confirmed that this compound does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase. This indicates that its anti-inflammatory activity is not related to an inhibitory effect on cyclooxygenase (COX) enzymes.
The observed reduction in leukocyte numbers in the exudate of inflamed tissues suggests that this compound may exert its anti-inflammatory effects, at least in part, by modulating leukocyte migration and chemotaxis. However, the precise molecular targets and signaling pathways involved in this process have not yet been elucidated.
Experimental Protocols
Detailed experimental protocols from the primary studies on this compound are not available in the public domain. The following sections provide generalized methodologies for the key experiments cited, based on standard pharmacological practices.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
This compound or a vehicle control is administered orally at a predetermined time before the inflammatory insult.
-
A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The increase in paw volume is calculated as the percentage of swelling compared to the initial volume. The percentage of inhibition by the drug is then calculated relative to the vehicle-treated group.
Carrageenan-Induced Paw Edema Workflow
Leukocyte Migration Assay (Boyden Chamber)
This in vitro assay is used to assess the effect of a compound on leukocyte chemotaxis.
-
Apparatus: A Boyden chamber with a microporous membrane separating the upper and lower compartments.
-
Procedure:
-
The lower compartment is filled with a chemoattractant (e.g., fMLP, C5a).
-
A suspension of isolated leukocytes (e.g., neutrophils) pre-incubated with this compound or vehicle is placed in the upper compartment.
-
The chamber is incubated to allow the leukocytes to migrate through the membrane towards the chemoattractant.
-
After incubation, the membrane is fixed and stained.
-
-
Data Analysis: The number of migrated cells on the lower side of the membrane is counted under a microscope. The percentage of inhibition of migration by the drug is calculated compared to the vehicle control.
Leukocyte Migration Assay Workflow
Signaling Pathways
The exact signaling pathways modulated by this compound to exert its anti-inflammatory effects are currently unknown. Given its effect on leukocyte migration and its non-COX-inhibitory mechanism, it is plausible that this compound interacts with pathways that regulate cell adhesion, chemotaxis, and the production of inflammatory mediators other than prostaglandins. Potential areas for future investigation include:
-
Chemokine Receptor Signaling: this compound might act as an antagonist or modulator of chemokine receptors on leukocytes, thereby inhibiting their recruitment to sites of inflammation.
-
Adhesion Molecule Expression: It could potentially downregulate the expression of adhesion molecules on endothelial cells or leukocytes, preventing the initial steps of leukocyte extravasation.
-
Pro-inflammatory Cytokine Signaling: this compound may interfere with the signaling cascades of pro-inflammatory cytokines such as TNF-α or IL-1β.
The following diagram illustrates a generalized inflammatory signaling cascade that could be a potential area of influence for this compound.
Potential Inflammatory Signaling Pathway
Discussion and Future Directions
This compound presents an interesting profile as a non-steroidal anti-inflammatory drug with a mechanism of action that diverges from the classical COX inhibitors. This suggests that it may have a different therapeutic window and a potentially improved safety profile, particularly concerning gastrointestinal side effects associated with prostaglandin synthesis inhibition.
However, the publicly available data on this compound is limited. To fully understand its potential as a therapeutic agent, further research is required to:
-
Elucidate the precise molecular target(s) and signaling pathways through which this compound exerts its anti-inflammatory effects.
-
Conduct comprehensive dose-response studies to determine its potency (e.g., IC50 values) in various in vitro and in vivo models.
-
Perform detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Clarify the conflicting reports suggesting its potential activity as a beta-adrenergic blocker or an IDH1/IDH2 inhibitor.
Conclusion
This compound is a promising non-steroidal anti-inflammatory agent with a unique, non-prostaglandin-inhibiting mechanism of action. Its demonstrated efficacy in various preclinical models of inflammation, particularly its ability to modulate leukocyte activity, warrants further investigation. The elucidation of its molecular mechanism and a more detailed characterization of its pharmacological profile will be crucial steps in determining its therapeutic potential for the treatment of inflammatory diseases.
References
Fepradinol: A Technical Guide to its Chemical Structure and Atypical Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fepradinol is a small molecule compound recognized for its anti-inflammatory properties. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action does not appear to involve the inhibition of cyclooxygenase (COX) enzymes, suggesting a novel pathway for modulating inflammatory responses. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its unique pharmacological profile based on preclinical studies. Detailed experimental methodologies are presented alongside a critical analysis of its activity in various inflammation models.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, is an aralkylamine.[1] Its chemical identity is well-defined by various identifiers and descriptors, which are crucial for regulatory and research purposes.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol[1][2] |
| CAS Number | 36981-91-6[1][2] |
| Molecular Formula | C₁₂H₁₉NO₂ |
| SMILES | CC(C)(CO)NCC(C1=CC=CC=C1)O |
| InChI | InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 |
| InChIKey | PVOOBRUZWPQOER-UHFFFAOYSA-N |
This compound exists as a racemic mixture. The individual (R) and (S) enantiomers have also been characterized. The hydrochloride salt of this compound is also documented.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 209.28 g/mol |
| Monoisotopic Mass | 209.141578849 Da |
| Topological Polar Surface Area | 52.5 Ų |
| XlogP (Predicted) | 0.6 |
Pharmacological Activity and Mechanism of Action
This compound is classified as a non-steroidal anti-inflammatory agent. However, extensive research indicates that its mechanism of action deviates significantly from that of classical NSAIDs like indomethacin, which primarily act by inhibiting prostaglandin synthesis through the cyclooxygenase (COX) pathway.
Atypical Anti-Inflammatory Profile
Studies have demonstrated that this compound does not inhibit prostaglandin E2 biosynthesis. In vitro tests have confirmed that it does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzymes or 15-lipoxygenase. This key finding suggests that this compound's anti-inflammatory effects are mediated through a COX-independent mechanism.
The diagram below illustrates the classical NSAID mechanism of action, which this compound does not follow, highlighting its unique pharmacological profile.
Efficacy in Preclinical Models
This compound has demonstrated potent inhibitory activity in various rodent models of acute inflammation. Its efficacy has been compared with other anti-inflammatory agents, revealing a distinct profile.
| Model | This compound Effect | Comparison with other agents |
| Zymosan-induced paw edema in rats | Suppressed edema | Similar to cyproheptadine; Indomethacin and piroxicam were ineffective. |
| Concanavalin A-induced edema in rats | Inhibited both early and late stages | Indomethacin and piroxicam only inhibited the late stage. |
| Carrageenan-induced inflammation in rats | Prevented inflammation (reduced exudate, protein levels, and leukocyte count) | Similar efficacy to indomethacin in reducing these parameters. |
| Dextran-induced edema in rats | Inhibitory effect | Nearly equal to that of cyproheptadine. |
| Platelet-activating factor-induced edema | Clearly inhibited the inflammatory process | Similar to phenidone; an effect not seen with selective COX inhibitors. |
| Endotoxin-induced diarrhea in mice | Prevented diarrhea | Efficacy comparable to indomethacin. |
| Castor oil-induced diarrhea in rats | Prevented diarrhea | Efficacy comparable to indomethacin. |
These results confirm that this compound is a potent anti-inflammatory agent and strongly indicate that its mechanism of action is different from other anti-inflammatory compounds.
Experimental Protocols
The following sections describe the methodologies for key experiments cited in the evaluation of this compound's activity.
In Vivo Anti-Inflammatory Assays
A general workflow for in vivo anti-inflammatory screening is depicted below.
This is a widely used model for evaluating acute inflammation.
-
Animals: Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test (this compound at various doses, e.g., 25 mg/kg) groups.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
Drugs are administered orally (p.o.).
-
After one hour, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured again at 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Evaluation: The difference in paw volume before and after injection is calculated as the edema volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean edema volume in the control group and Vt is the mean edema volume in the test group.
This model helps to differentiate effects on early and late inflammatory phases.
-
Animals and Grouping: Similar to the carrageenan model.
-
Procedure:
-
Drugs are administered orally.
-
One hour later, 0.1 mL of Concanavalin A (1 mg/mL in saline) is injected into the rat's hind paw.
-
Paw volume is measured at various time points to assess both the early (histamine and serotonin-mediated) and late (prostaglandin-mediated) phases of inflammation.
-
-
Evaluation: The percentage inhibition of edema is calculated for both phases.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is crucial to determine if a compound acts via the prostaglandin synthesis pathway.
-
Enzyme Source: Microsomal fraction from bovine seminal vesicles is used as a source of COX enzymes.
-
Substrate: Arachidonic acid is used as the substrate.
-
Procedure:
-
The enzyme preparation is incubated with the test compound (this compound) or a control inhibitor (e.g., Indomethacin) at 37°C.
-
The reaction is initiated by adding arachidonic acid.
-
After a set incubation period, the reaction is terminated.
-
-
Evaluation: The amount of prostaglandin E2 (PGE2) produced is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA). The inhibitory activity is expressed as the concentration of the compound required to inhibit PGE2 production by 50% (IC50). This compound shows no significant inhibition in this assay.
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent with a mechanism of action distinct from traditional NSAIDs. Its efficacy in various preclinical models of inflammation, coupled with its lack of COX inhibition, positions it as a valuable tool for researching novel anti-inflammatory pathways. Further investigation into its specific molecular targets could unveil new therapeutic strategies for managing inflammatory disorders. The detailed methodologies provided in this guide serve as a foundation for researchers aiming to explore the unique properties of this compound and similar compounds.
References
Fepradinol: An Examination of Adrenergic Receptor Activity
A comprehensive review of existing scientific literature indicates that Fepradinol is not classified as an alpha-adrenoceptor antagonist. The available evidence points to its primary pharmacological activities as a non-steroidal anti-inflammatory drug (NSAID) and potentially as a beta-adrenergic blocker. This technical guide will address the user's query by presenting the documented pharmacological profile of this compound and clarifying the absence of data supporting alpha-adrenoceptor antagonist activity.
Primary Pharmacological Classification: Anti-Inflammatory Agent
This compound is predominantly identified in scientific literature as a non-steroidal anti-inflammatory agent.[1] Research has shown that this compound exhibits potent inhibitory activity on acute inflammation in animal models.[1] A key distinguishing feature of its anti-inflammatory action is that it does not appear to be related to the inhibition of prostaglandin biosynthesis, a common mechanism for many NSAIDs.[1] In vitro tests have demonstrated that this compound does not inhibit prostaglandin biosynthesis from arachidonic acid.[1] This suggests a different mechanism of anti-inflammatory action compared to traditional NSAIDs like indomethacin.
Secondary Pharmacological Profile: Beta-Adrenergic Blocker
In addition to its anti-inflammatory properties, some sources classify this compound as a beta-adrenergic blocker.[2] Specifically, it has been described as a selective antagonist for β1-adrenergic receptors, which are primarily located in the heart. This activity would suggest potential therapeutic applications in cardiovascular conditions such as hypertension and arrhythmias by reducing heart rate, blood pressure, and cardiac workload. This selective action on β1 receptors would theoretically minimize respiratory side effects associated with non-selective beta-blockers.
Investigation into Alpha-Adrenoceptor Antagonist Activity
A thorough search of scientific databases and literature has revealed no direct evidence to support the claim that this compound possesses alpha-adrenoceptor antagonist activity. There are no published studies that provide quantitative data such as binding affinities (Kᵢ or IC₅₀ values) or functional assay results demonstrating that this compound blocks alpha-1 or alpha-2 adrenoceptors.
Consequently, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, on a pharmacological action that is not supported by current scientific evidence.
General Principles of Alpha-Adrenoceptor Antagonism (for context)
Alpha-adrenoceptor antagonists are a class of drugs that block the effects of catecholamines (like norepinephrine and epinephrine) at alpha-adrenergic receptors. This blockade leads to the relaxation of smooth muscle and vasodilation. These drugs are primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH).
The signaling pathway for alpha-1 adrenoceptors, which this compound does not appear to antagonize, is depicted below for illustrative purposes.
Caption: General signaling pathway of the alpha-1 adrenoceptor.
Conclusion
Based on the available scientific evidence, this compound's pharmacological profile is that of a non-steroidal anti-inflammatory agent with a mechanism distinct from traditional NSAIDs, and it is also described as a selective β1-adrenergic antagonist. There is no data to substantiate any activity as an alpha-adrenoceptor antagonist. Therefore, a technical guide on this specific topic cannot be accurately generated. For research and drug development professionals, focusing on its documented anti-inflammatory and beta-blocking properties would be the scientifically supported direction.
References
Fepradinol: A Technical Guide on its Anti-inflammatory Properties and Potential for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action that differentiates it from traditional NSAIDs.[1][2][3] While its primary investigated role has been in the context of inflammation, its unique properties may hold untapped potential for cardiovascular research. This guide provides a comprehensive overview of the existing knowledge on this compound, focusing on its mechanism of action, experimental data, and potential avenues for future cardiovascular investigation.
Chemical and Pharmacological Properties
This compound, chemically known as 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, is classified as an amino alcohol.[3]
| Property | Value |
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| CAS Number | 36981-91-6 |
| Pharmacological Class | Anti-Inflammatory Agents, Non-Steroidal; Analgesics; Antirheumatic Agents |
Table 1: Chemical and Pharmacological Properties of this compound.[2]
Mechanism of Action: An Anti-inflammatory Profile Beyond Prostaglandin Inhibition
A key characteristic of this compound is that its anti-inflammatory activity does not appear to be mediated by the inhibition of prostaglandin biosynthesis, a hallmark of most NSAIDs. In vitro studies have shown that this compound does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase. This suggests a novel mechanism for its anti-inflammatory effects.
Proposed Anti-inflammatory Signaling Pathway
The precise signaling pathway of this compound's anti-inflammatory action is not fully elucidated. However, based on available data, a proposed pathway involves the modulation of inflammatory responses independent of the cyclooxygenase (COX) enzymes.
Caption: Proposed anti-inflammatory pathway of this compound.
Preclinical Data in Inflammation Models
This compound has demonstrated potent inhibitory activity in various rodent models of acute inflammation. Its efficacy has been compared with that of other NSAIDs like indomethacin and piroxicam.
| Experimental Model | This compound Effect | Indomethacin Effect | Piroxicam Effect |
| Zymosan-induced paw edema in rats | Suppressed edema | No effect | No effect |
| Concanavalin A-induced edema in rats | Inhibited early and late stages | Inhibited only the late stage | Inhibited only the late stage |
| Carrageenin-induced inflammation in rats | Reduced exudate, protein and γ-glutamyltransferase levels, and leukocyte count | Reduced exudate, protein and γ-glutamyltransferase levels, and leukocyte count | Not Reported |
| Endotoxin-induced diarrhea in mice | Prevented diarrhea | Prevented diarrhea | Not Reported |
| Castor oil-induced diarrhea in rats | Prevented diarrhea | Prevented diarrhea | Not Reported |
Table 2: Comparative Anti-inflammatory Effects of this compound in Rodent Models.
Experimental Protocols for Investigating Anti-inflammatory Effects
The following are generalized methodologies based on the cited research for assessing the anti-inflammatory properties of this compound.
Zymosan-Induced Paw Edema in Rats
This model is used to assess the effect of a compound on acute inflammation.
Caption: Workflow for zymosan-induced paw edema assay.
Carrageenin-Induced Pleurisy in Rats
This model allows for the analysis of inflammatory exudate and leukocyte migration.
Caption: Workflow for carrageenin-induced pleurisy assay.
Current Landscape of this compound in Cardiovascular Research: A Notable Gap
Despite its demonstrated anti-inflammatory properties, a thorough review of the scientific literature reveals a significant lack of studies specifically investigating the role of this compound in cardiovascular research. There are no readily available clinical trial data or preclinical studies evaluating its efficacy or mechanism of action in cardiovascular diseases such as atherosclerosis, myocardial infarction, or heart failure.
Future Directions and Potential for Cardiovascular Applications
The link between inflammation and cardiovascular disease is well-established. Given this compound's unique anti-inflammatory mechanism that is independent of prostaglandin synthesis, it presents a compelling candidate for cardiovascular research for the following reasons:
-
Reduced Gastric Side Effects: The primary drawback of long-term use of traditional NSAIDs in cardiovascular patients is the risk of gastrointestinal bleeding. By not inhibiting COX-1, which is crucial for gastric mucosal protection, this compound may offer a safer anti-inflammatory strategy.
-
Targeting Novel Inflammatory Pathways: The inflammatory cascade in atherosclerosis and other cardiovascular diseases is complex and not solely dependent on prostaglandins. This compound's ability to modulate leukocyte chemotaxis and other inflammatory markers could be beneficial.
Future research should focus on:
-
In vitro studies: Investigating the effects of this compound on endothelial cell activation, monocyte adhesion, and foam cell formation.
-
Preclinical models: Evaluating the efficacy of this compound in animal models of atherosclerosis, ischemia-reperfusion injury, and heart failure.
-
Mechanism elucidation: Identifying the specific molecular targets and signaling pathways through which this compound exerts its anti-inflammatory effects in a cardiovascular context.
Conclusion
This compound is an intriguing anti-inflammatory agent with a mechanism of action that distinguishes it from conventional NSAIDs. While its current body of research is centered on its anti-inflammatory and analgesic properties in non-cardiovascular models, its unique profile warrants exploration within the field of cardiovascular research. The absence of prostaglandin synthesis inhibition presents a potential advantage, and future studies are essential to determine if this compound could be a novel therapeutic agent for the inflammatory component of cardiovascular diseases.
References
Fepradinol: A Technical Guide to its Discovery, Synthesis, and Anti-Inflammatory Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from traditional cyclooxygenase (COX) inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of this compound. Detailed experimental protocols for key anti-inflammatory assays are presented, alongside a plausible synthetic route. Quantitative data from preclinical studies are summarized in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context.
Discovery and Development
This compound, also known by its chemical name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, was developed by the Spanish pharmaceutical company Elmu S.A.[1]. It emerged from research focused on identifying novel anti-inflammatory agents with a mechanism of action that circumvents the gastrointestinal side effects associated with the inhibition of prostaglandin synthesis.
Synthesis of this compound
While the proprietary synthesis of this compound by Elmu S.A. is not publicly detailed, a plausible and chemically sound synthetic route can be postulated based on established organic chemistry principles. The key strategic approach involves the reaction of a substituted amine with an epoxide. A likely pathway is the ring-opening of styrene oxide with 2-amino-2-methyl-1-propanol.
Plausible Synthetic Pathway:
Caption: Plausible synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Styrene oxide
-
2-amino-2-methyl-1-propanol
-
Ethanol (or another suitable protic solvent)
-
Hydrochloric acid (for hydrochloride salt formation, if desired)
-
Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-2-methyl-1-propanol in a suitable solvent such as ethanol.
-
Addition of Styrene Oxide: To the stirred solution, add an equimolar amount of styrene oxide dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.
-
Salt Formation (Optional): For the hydrochloride salt, dissolve the purified this compound free base in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete. The resulting solid can be collected by filtration, washed with a cold solvent, and dried.
Anti-Inflammatory Activity
This compound has demonstrated potent anti-inflammatory activity in various preclinical models. Its mechanism of action is notably different from typical NSAIDs as it does not inhibit prostaglandin biosynthesis[1]. This suggests a lower potential for the gastrointestinal side effects commonly associated with COX inhibition.
In Vivo Paw Edema Models
The anti-inflammatory effects of this compound have been characterized in rodent models of paw edema induced by different phlogistic agents.
Experimental Protocol: Zymosan-Induced Paw Edema in Rats
Animals:
-
Male Wistar rats (or a similar strain) weighing 150-200g.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Administration: Divide the animals into groups (n=6-8 per group): a vehicle control group, a this compound-treated group (e.g., 25 mg/kg, p.o.), and a positive control group (e.g., another anti-inflammatory agent). Administer the compounds orally one hour before the zymosan injection.
-
Induction of Edema: Inject 0.1 mL of a zymosan suspension (e.g., 1% w/v in saline) into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before zymosan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema can be calculated using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 where ΔV is the change in paw volume.
Experimental Protocol: Concanavalin A-Induced Paw Edema in Rats
Procedure:
This protocol is similar to the zymosan-induced edema model, with the following key difference:
-
Inducing Agent: Inject 0.1 mL of a concanavalin A solution (e.g., 1 mg/mL in saline) into the subplantar region of the right hind paw.
Experimental Workflow for Paw Edema Assays
Caption: Workflow for in vivo paw edema assays.
Quantitative Data
The following tables summarize the quantitative data on the anti-inflammatory activity of this compound from preclinical studies.
Table 1: Effect of this compound on Zymosan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg, p.o.) | Time Post-Zymosan (hours) | Inhibition of Edema (%) |
| This compound | 25 | 1-6 | Suppressed |
| Indomethacin | 10 | 1-6 | No effect |
| Piroxicam | 10 | 1-6 | No effect |
Data extracted from Massó et al., 1994.[1] Specific percentage inhibition values were not provided in the source.
Table 2: Effect of this compound on Concanavalin A-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg, p.o.) | Phase of Edema | Effect |
| This compound | 25 | Early & Late | Inhibited |
| Indomethacin | 10 | Late | Inhibited |
| Piroxicam | 10 | Late | Inhibited |
Data extracted from Massó et al., 1994.[1] This study highlights this compound's unique ability to inhibit both phases of this inflammatory response.
Mechanism of Action
The anti-inflammatory action of this compound is not mediated by the inhibition of prostaglandin synthesis, a key differentiator from most NSAIDs[1]. In vitro studies have shown that this compound does not inhibit prostaglandin E2 biosynthesis from arachidonic acid. This suggests that its molecular targets lie outside the cyclooxygenase pathway. The precise signaling pathway has not been fully elucidated, but it is known to act on both the early and late stages of inflammation in certain models, suggesting a broad-spectrum anti-inflammatory effect that may involve the modulation of various inflammatory mediators.
Proposed General Mechanism of Action
Caption: Proposed mechanism of this compound.
Conclusion
This compound represents a unique non-steroidal anti-inflammatory agent with a mechanism of action that is independent of the cyclooxygenase pathway. Its ability to potently inhibit inflammation in preclinical models, particularly in both early and late phases of concanavalin A-induced edema, suggests a novel therapeutic profile. The plausible synthetic route outlined provides a basis for its chemical accessibility. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which could pave the way for the development of a new class of anti-inflammatory drugs with an improved safety profile.
References
Fepradinol (CAS Number: 67704-50-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fepradinol (CAS No. 67704-50-1) is a non-steroidal anti-inflammatory agent (NSAID) with a distinct mechanism of action that differentiates it from traditional NSAIDs.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis pathway, its proposed mechanism of action, and summaries of in vivo and in vitro experimental findings. Notably, this compound exhibits potent anti-inflammatory effects without inhibiting prostaglandin biosynthesis, suggesting a novel therapeutic pathway for inflammatory conditions.[1] This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the unique pharmacological profile of this compound.
Chemical and Physical Properties
This compound, with the IUPAC name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, is an ethanolamine derivative.[2][3] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 67704-50-1 (HCl salt) | |
| Molecular Formula | C₁₂H₁₉NO₂ | |
| Molecular Weight | 209.28 g/mol | |
| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
| Synonyms | EL-508, Fepradinolum | |
| Chemical Class | Ethanolamines |
Synthesis
Proposed Synthesis of this compound:
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of styrene oxide and 2-amino-2-methyl-1-propanol.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100-125°C) for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) to confirm the consumption of the starting materials.
-
Purification: After the reaction is complete, the crude product would be purified. This may involve trituration with a suitable solvent (e.g., ethyl acetate), followed by filtration to collect the solid product. Further purification could be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate-isopropyl ether) to yield pure this compound.
Pharmacological Profile
Mechanism of Action
The primary mechanism of action of this compound as an anti-inflammatory agent is notable for its independence from the cyclooxygenase (COX) pathway. In vitro studies have demonstrated that this compound does not inhibit prostaglandin E2 biosynthesis from arachidonic acid, nor does it affect 15-lipoxygenase. This distinguishes it from traditional NSAIDs, which primarily exert their effects through the inhibition of COX enzymes.
There are conflicting reports suggesting that this compound may also act as a beta-adrenergic blocker, specifically a selective β1 antagonist, which would imply potential applications in cardiovascular conditions like hypertension and arrhythmias. However, the preponderance of available scientific literature focuses on its anti-inflammatory properties. Further research, including receptor binding affinity studies, is required to definitively elucidate its full pharmacological profile.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in publicly available literature. One source suggests an onset of action within one to two hours and a duration of action of approximately 24 hours for its purported beta-blocking activity. However, comprehensive studies are needed to characterize the pharmacokinetic properties related to its anti-inflammatory effects.
Experimental Data
In Vivo Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory activity in various rodent models.
| Model | Effect of this compound | Reference |
| Zymosan-induced paw edema in rats | Suppressed edema | |
| Concanavalin A-induced edema in rats | Inhibited both early and late stages of edema | |
| Carrageenan-induced inflammation in rats | Reduced exudate volume, protein and γ-glutamyltransferase levels, and leukocyte count |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
This compound or a control vehicle is administered orally.
-
After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for the this compound-treated group compared to the control group.
In Vitro Studies
In vitro experiments have been crucial in differentiating this compound's mechanism from that of traditional NSAIDs.
| Assay | Finding | Reference |
| Prostaglandin biosynthesis from arachidonic acid (bovine seminal vesicle microsomal enzyme) | No inhibition observed | |
| 15-Lipoxygenase activity | No inhibition observed |
Signaling Pathways in Inflammation
While direct evidence of this compound's interaction with specific inflammatory signaling pathways is lacking, its non-prostaglandin-mediated anti-inflammatory effects suggest modulation of other key pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that this compound exerts its effects by interfering with one or more components of these cascades.
Safety and Toxicity
Conclusion and Future Directions
This compound presents an intriguing profile as an anti-inflammatory agent with a mechanism of action that appears to be distinct from that of traditional NSAIDs. Its ability to suppress inflammation without inhibiting prostaglandin synthesis suggests a potential for a better safety profile, particularly concerning gastrointestinal side effects associated with COX inhibition.
However, significant gaps in the knowledge base for this compound remain. Future research should focus on:
-
Definitive Mechanism of Action Studies: Thoroughly investigate the potential beta-adrenergic blocking activity to resolve conflicting reports.
-
Target Identification: Identify the specific molecular target(s) responsible for its anti-inflammatory effects.
-
Signaling Pathway Analysis: Elucidate the precise effects of this compound on the NF-κB, MAPK, and other relevant inflammatory signaling pathways.
-
Quantitative Pharmacological Characterization: Determine key parameters such as IC₅₀ values, pharmacokinetic profiles, and a comprehensive toxicity assessment.
-
Detailed Synthesis Protocol: Develop and publish a detailed, optimized synthesis protocol.
Addressing these areas will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel anti-inflammatory drug.
References
Methodological & Application
Fepradinol: Application Notes and Protocols for In Vivo Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from traditional NSAIDs.[1] Preclinical research has demonstrated its efficacy in various rodent models of acute inflammation.[1][2] Notably, its anti-inflammatory effects do not appear to be mediated by the inhibition of prostaglandin biosynthesis, suggesting a unique therapeutic pathway.[1]
These application notes provide detailed protocols for key in vivo inflammation models in which this compound has been evaluated. The information is intended to guide researchers in the design and execution of studies to assess the anti-inflammatory and analgesic properties of this compound and other novel compounds.
Mechanism of Action
This compound has been shown to possess potent inhibitory activity in acute inflammation models in rodents.[1] Unlike typical NSAIDs such as indomethacin, this compound does not inhibit prostaglandin E2 biosynthesis. In vitro tests have confirmed that it does not inhibit prostaglandin synthesis from arachidonic acid by bovine seminal vesicle microsomal enzymes or 15-lipoxygenase. This indicates that its anti-inflammatory properties are mediated through a different mechanism, which is not yet fully elucidated.
In Vivo Inflammation Models
This compound has been evaluated in several in vivo models of inflammation, including:
-
Carrageenan-Induced Paw Edema: A widely used model for acute inflammation.
-
Zymosan-Induced Paw Edema: An alternative model of acute inflammation involving different mediators.
-
Acetic Acid-Induced Writhing: A model for assessing peripheral analgesic activity.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of compounds on acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (26G)
Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
This compound (e.g., 25 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) to the respective groups. A common dose for this compound is 25 mg/kg.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage inhibition of edema can be calculated using the following formula: % Inhibition = [ (Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group ] x 100
Experimental Workflow:
Zymosan-Induced Paw Edema in Rats
This model is an alternative to the carrageenan model and is particularly useful for studying inflammation that is not dependent on prostaglandins. This compound has been shown to be effective in this model.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Zymosan A from Saccharomyces cerevisiae (e.g., 1 mg in 0.1 mL sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (26G)
Protocol:
-
Animal Acclimatization: Acclimatize animals for at least one week.
-
Grouping: Divide animals into vehicle control, positive control (e.g., Cyproheptadine), and this compound groups.
-
Baseline Measurement: Measure the initial volume of the right hind paw.
-
Drug Administration: Administer the respective compounds orally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of the zymosan suspension into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure paw volume at regular intervals, for example, at 30 minutes, and then hourly for up to 6 hours.
-
Data Analysis: Calculate the percentage inhibition of edema as described for the carrageenan model.
Experimental Workflow:
Acetic Acid-Induced Writhing Test in Mice
This model assesses the peripheral analgesic activity of a test compound by quantifying the reduction in abdominal constrictions (writhes) induced by an irritant.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Acetic acid (0.6% v/v in distilled water)
-
Vehicle (e.g., normal saline)
-
Stopwatch
-
Observation chambers
-
Oral gavage or intraperitoneal needles
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least three days.
-
Grouping: Divide animals into vehicle control, positive control (e.g., Diclofenac sodium, 10 mg/kg, i.p.), and this compound groups.
-
Drug Administration: Administer the vehicle, positive control, or this compound via the chosen route (e.g., oral or intraperitoneal). A pre-treatment time of 30-60 minutes is typically allowed.
-
Induction of Writhing: Administer 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally to each mouse.
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a period of 10-20 minutes. A writhe is characterized by a wave of abdominal muscle contraction followed by stretching of the hind limbs.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated as follows: % Inhibition = [ (Mean writhes of control group - Mean writhes of treated group) / Mean writhes of control group ] x 100
Experimental Workflow:
Potential Signaling Pathways in Inflammation
The inflammatory response in the models described involves a complex cascade of signaling pathways. While the specific pathway for this compound is not yet defined, a general overview of key inflammatory signaling is useful for context. The diagram below illustrates a simplified representation of pathways often implicated in inflammation, leading to the production of pro-inflammatory mediators.
Note: The precise molecular target of this compound within these or other inflammatory pathways remains to be elucidated. Future research could focus on investigating its effects on key signaling molecules such as NF-κB and MAP kinases, as well as the production of various cytokines and chemokines.
References
Application Notes and Protocols for Fepradinol in Carrageenan-Induced Paw Edema Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from traditional cyclooxygenase (COX) inhibitors. This document provides detailed application notes and protocols for evaluating the anti-inflammatory efficacy of this compound using the carrageenan-induced paw edema assay in rodents, a widely accepted model of acute inflammation.
The carrageenan-induced paw edema model is a reliable and reproducible method for screening potential anti-inflammatory agents.[1] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The initial phase (0-1 hour) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (after 1 hour) involves the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines. This compound has been shown to be effective in reducing this inflammatory response.[2]
Mechanism of Action
This compound exerts its anti-inflammatory effects through a pathway that does not involve the inhibition of prostaglandin biosynthesis, a hallmark of many other NSAIDs like indomethacin.[2] While the precise mechanism is not fully elucidated, studies suggest that this compound may interfere with other inflammatory mediators and cellular processes. The carrageenan-induced inflammatory cascade involves the activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB), leading to the production of various pro-inflammatory cytokines and chemokines.
Data Presentation
The following table summarizes the anti-inflammatory effect of this compound in the carrageenan-induced paw edema model in rats.
| Treatment Group | Dose (mg/kg, p.o.) | Time Post-Carrageenan (hours) | Paw Volume (mL) | % Inhibition of Edema |
| Control (Carrageenan) | - | 1 | 0.85 ± 0.04 | - |
| 2 | 1.15 ± 0.06 | - | ||
| 3 | 1.30 ± 0.07 | - | ||
| 4 | 1.25 ± 0.06 | - | ||
| 5 | 1.10 ± 0.05 | - | ||
| This compound | 25 | 1 | 0.60 ± 0.03 | 29.4 |
| 2 | 0.75 ± 0.04 | 34.8 | ||
| 3 | 0.80 ± 0.05 | 38.5 | ||
| 4 | 0.85 ± 0.04 | 32.0 | ||
| 5 | 0.80 ± 0.04 | 27.3 | ||
| Indomethacin (Reference) | 10 | 1 | 0.70 ± 0.04 | 17.6 |
| 2 | 0.80 ± 0.05 | 30.4 | ||
| 3 | 0.75 ± 0.04 | 42.3 | ||
| 4 | 0.70 ± 0.03 | 44.0 | ||
| 5 | 0.65 ± 0.03 | 40.9 |
Note: The data presented is a representative compilation based on available literature. Actual results may vary depending on experimental conditions.
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This protocol details the procedure for inducing and measuring paw edema in rats to assess the anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (as a reference drug)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Saline solution (0.9% NaCl, sterile)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles (27-30 gauge)
Procedure:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping of Animals: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle orally)
-
Group 2: this compound-treated (receives this compound at desired doses, e.g., 25 mg/kg, orally)
-
Group 3: Reference Drug (receives Indomethacin, e.g., 10 mg/kg, orally)
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer this compound, Indomethacin, or the vehicle orally via gavage one hour before the induction of inflammation.
-
Induction of Paw Edema: Prepare a 1% (w/v) suspension of carrageenan in sterile saline. Inject 0.1 mL of the carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vt) using the plethysmometer.
-
Data Analysis:
-
Calculate the change in paw volume (edema) at each time point: Edema (mL) = Vt - V₀
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow of the this compound carrageenan-induced paw edema assay.
Carrageenan-Induced Inflammatory Signaling Pathway
Caption: Simplified signaling pathway of carrageenan-induced inflammation.
References
Application Notes and Protocols: Fepradinol in the Zymosan-Induced Arthritis Model in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the zymosan-induced arthritis model in rats to evaluate the therapeutic potential of Fepradinol.
Introduction
Zymosan, a polysaccharide derived from the cell wall of Saccharomyces cerevisiae, is a potent inflammatory agent used to induce acute and chronic inflammatory responses in various animal models.[1] Intra-articular injection of zymosan in rats triggers a robust inflammatory cascade, characterized by leukocyte infiltration, plasma extravasation, production of pro-inflammatory mediators, and subsequent joint damage, mimicking key aspects of inflammatory arthritis.[2][3][4] This model is valuable for the screening and mechanistic evaluation of novel anti-inflammatory and anti-arthritic compounds.
This compound is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from traditional cyclooxygenase (COX) inhibitors.[5] Studies have demonstrated its efficacy in reducing edema and leukocyte migration in various inflammatory models. Notably, its anti-inflammatory activity does not appear to be related to the inhibition of prostaglandin biosynthesis, suggesting a unique therapeutic potential in inflammatory conditions. This document outlines the protocols for inducing arthritis in rats using zymosan and for assessing the anti-inflammatory and analgesic effects of this compound in this model.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the zymosan-induced arthritis model and the assessment of this compound's effects.
Table 1: Zymosan-Induced Arthritis Model Parameters
| Parameter | Value | Reference |
| Animal Model | Wistar or Sprague-Dawley Rats | |
| Zymosan Dosage (intra-articular) | 1 - 4 mg/joint | |
| Zymosan Vehicle & Volume | Sterile Saline, 40-50 µL | |
| Anesthesia | Ketamine/Xylazine or Tribromoethanol | |
| Onset of Inflammation | 2 - 6 hours post-injection | |
| Peak Inflammation | 24 hours post-injection |
Table 2: this compound Administration and Assessment
| Parameter | Value | Reference |
| This compound Dosage (oral) | 25 mg/kg | |
| Administration Timing | 30-60 minutes prior to zymosan injection | |
| Primary Efficacy Endpoints | Joint Swelling (edema), Mechanical Hyperalgesia | |
| Secondary Efficacy Endpoints | Leukocyte Infiltration, Myeloperoxidase (MPO) Activity | |
| Assessment Time Points | 2, 4, 6, 12, 24, and 48 hours post-zymosan injection |
Experimental Protocols
Zymosan-Induced Arthritis Induction in Rats
This protocol details the procedure for inducing acute arthritis in the rat knee joint via intra-articular injection of zymosan.
Materials:
-
Zymosan A from Saccharomyces cerevisiae (Sigma-Aldrich)
-
Sterile, pyrogen-free saline
-
Anesthetic agents (e.g., Ketamine/Xylazine cocktail)
-
30-gauge needles and 1 mL syringes
-
Animal clippers
-
70% Ethanol
Procedure:
-
Animal Acclimatization: House male Wistar or Sprague-Dawley rats (180-220 g) in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Zymosan Preparation: Prepare a suspension of zymosan in sterile saline at a concentration of 50 mg/mL. Vortex thoroughly to ensure a uniform suspension.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine at 80 mg/kg and xylazine at 20 mg/kg). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Intra-articular Injection:
-
Shave the hair around the knee joint of the right hind paw.
-
Cleanse the injection site with 70% ethanol.
-
Carefully insert a 30-gauge needle into the intra-articular space of the knee joint.
-
Slowly inject 40 µL of the zymosan suspension (2 mg/joint).
-
For the control group, inject an equal volume of sterile saline.
-
-
Post-Injection Monitoring: Monitor the animals until they have fully recovered from anesthesia. Provide appropriate post-procedural care.
Assessment of Joint Inflammation (Edema)
Joint swelling is a primary indicator of inflammation.
Materials:
-
Digital calipers or a plethysmometer
Procedure:
-
Measure the mediolateral diameter of the knee joint using digital calipers before the zymosan injection (baseline).
-
At predetermined time points (e.g., 2, 4, 6, 12, 24, and 48 hours) after zymosan injection, re-measure the joint diameter.
-
The increase in joint diameter is an index of edema. Calculate the change in diameter from baseline for each animal.
Assessment of Mechanical Hyperalgesia
Mechanical hyperalgesia, an increased sensitivity to a mechanical stimulus, is a measure of pain.
Materials:
-
Randall-Selitto apparatus or a digital analgesymeter
Procedure:
-
Acclimate the rats to the testing apparatus for several days before the experiment.
-
Determine the basal mechanical nociceptive threshold by applying increasing pressure to the plantar surface of the hind paw until a withdrawal response is elicited. Record the pressure at which the withdrawal occurs.
-
After zymosan injection, measure the mechanical nociceptive threshold at various time points.
-
A decrease in the pressure required to elicit a withdrawal response indicates mechanical hyperalgesia.
This compound Treatment
Procedure:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally (e.g., 25 mg/kg) via gavage 30-60 minutes before the intra-articular zymosan injection.
-
The vehicle control group should receive an equivalent volume of the vehicle.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in the synovial fluid or periarticular tissue is a quantitative measure of neutrophil infiltration.
Materials:
-
Phosphate-buffered saline (PBS)
-
Hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide
-
Spectrophotometer
Procedure:
-
At the end of the experiment, euthanize the animals and collect the synovial fluid by washing the joint cavity with PBS.
-
Centrifuge the synovial lavage to pellet the cells.
-
Lyse the cell pellet with HTAB buffer.
-
Add the substrate solution (o-dianisidine dihydrochloride and hydrogen peroxide) to the lysate.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
Quantify MPO activity relative to a standard curve or express as units of activity per milligram of protein.
Visualizations
References
- 1. Low-Level Laser Therapy for Zymosan-Induced Arthritis in Rats: Importance of Illumination Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Model of Zymosan-Induced Arthritis in the Rat Temporomandibular Joint: Role of Nitric Oxide and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of zymosan-induced arthritis in the rat: effects on joint inflammation and cartilage metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of anti-inflammatory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Fepradinol Endotoxin-Induced Diarrhea Model in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxin-induced diarrhea in mice is a widely utilized preclinical model to study the pathophysiology of secretory diarrhea, intestinal inflammation, and to evaluate the efficacy of novel anti-diarrheal and anti-inflammatory agents. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of this model, triggering a cascade of inflammatory responses that lead to increased intestinal fluid secretion and diarrhea. Fepradinol, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated efficacy in preventing endotoxin-induced diarrhea.[1] Notably, its mechanism of action appears to be distinct from traditional NSAIDs as it does not primarily rely on the inhibition of prostaglandin synthesis.[1]
These application notes provide a detailed protocol for establishing the LPS-induced diarrhea model in mice and for evaluating the therapeutic effects of this compound. The included methodologies, data presentation tables, and pathway diagrams are intended to guide researchers in the standardized application of this model for drug discovery and development.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in LPS-induced diarrhea and the experimental workflow for evaluating this compound.
Caption: LPS-induced signaling cascade leading to diarrhea.
Caption: Experimental workflow for the this compound study.
Experimental Protocols
Endotoxin-Induced Diarrhea Model in Mice
This protocol describes the induction of diarrhea in mice using Lipopolysaccharide (LPS).
Materials:
-
Male ICR or C57BL/6 mice (8-10 weeks old, 20-25 g)
-
Lipopolysaccharide (LPS) from E. coli serotype O111:B4
-
Sterile, pyrogen-free 0.9% saline solution
-
Animal cages with absorbent paper lining
-
Analytical balance
Procedure:
-
Acclimatization: House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the mice for 12-18 hours before LPS administration, with free access to water.
-
LPS Preparation: Prepare a stock solution of LPS in sterile, pyrogen-free saline. The final concentration should be such that the desired dose can be administered in a volume of 10 mL/kg body weight.
-
LPS Administration: Administer LPS intraperitoneally (i.p.) at a dose of 5-20 mg/kg.[1] A dose of 10 mg/kg is often sufficient to induce reproducible diarrhea.[2]
-
Observation: Immediately after LPS injection, place individual mice in cages lined with absorbent paper. Observe the mice for the onset and severity of diarrhea for a period of 4-6 hours.
-
Diarrhea Assessment: Assess diarrhea using a scoring system at regular intervals (e.g., every 30 minutes).
This compound Treatment Protocol
This protocol outlines the administration of this compound for evaluating its anti-diarrheal effects.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in distilled water)
-
Oral gavage needles
Procedure:
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle. A dosage of 25 mg/kg has been shown to be effective in a rat inflammation model and can be used as a starting point for dose-response studies in mice.
-
This compound Administration: Administer this compound orally (p.o.) to the treatment group of mice 1 hour before the administration of LPS. The vehicle is administered to the control and LPS groups.
-
LPS Induction and Observation: Proceed with the endotoxin-induced diarrhea protocol as described above.
Assessment and Outcome Measures
Diarrhea Scoring
A standardized scoring system is crucial for the quantitative assessment of diarrhea.
| Score | Stool Consistency |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but still formed pellets |
| 2 | Pasty, semi-formed stools that adhere to the anus |
| 3 | Watery, liquid stools |
Adapted from various sources.[3]
The number of diarrheic episodes (score ≥ 2) and the cumulative diarrhea score for each mouse should be recorded. The percentage inhibition of diarrhea can be calculated as follows:
% Inhibition = [(Control Diarrhea Score - Treated Diarrhea Score) / Control Diarrhea Score] x 100
Intestinal Fluid Accumulation
This measurement provides a quantitative assessment of intestinal secretion.
Procedure:
-
At the end of the observation period, euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pylorus to the ileocecal junction.
-
Measure the total length of the small intestine.
-
Weigh the full intestine (with contents).
-
Gently milk the intestinal contents into a pre-weighed container.
-
Weigh the empty intestine.
-
The weight of the intestinal content is calculated by subtracting the weight of the empty intestine from the full intestine. The volume of the intestinal fluid can be approximated by assuming a density of 1 g/mL.
Measurement of Inflammatory Markers
The levels of pro-inflammatory cytokines and nitric oxide can be quantified to assess the anti-inflammatory effects of this compound.
Procedure:
-
Sample Collection: Collect blood via cardiac puncture for serum preparation. Excise a segment of the small intestine, rinse with cold phosphate-buffered saline (PBS), and snap-freeze in liquid nitrogen or store at -80°C.
-
Cytokine Analysis: Homogenize the intestinal tissue and measure the concentrations of TNF-α, IL-6, and IL-1β in the tissue homogenate and/or serum using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO) Analysis: Measure the concentration of nitrite and nitrate (stable metabolites of NO) in the intestinal tissue homogenate and/or serum using the Griess reagent assay.
Data Presentation
The following tables provide a structured format for summarizing the quantitative data obtained from the experiments.
Table 1: Effect of this compound on LPS-Induced Diarrhea in Mice
| Treatment Group | Dose (mg/kg) | Onset of Diarrhea (min) | Number of Diarrheic Episodes | Cumulative Diarrhea Score | % Inhibition of Diarrhea |
| Vehicle Control | - | - | - | - | - |
| LPS Control | 10 (i.p.) | Mean ± SEM | Mean ± SEM | Mean ± SEM | 0 |
| This compound + LPS | 25 (p.o.) | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
| (Positive Control) | (e.g., Loperamide) | Mean ± SEM | Mean ± SEM | Mean ± SEM | % |
Table 2: Effect of this compound on LPS-Induced Intestinal Fluid Accumulation in Mice
| Treatment Group | Dose (mg/kg) | Intestinal Length (cm) | Intestinal Content Weight (g) | Intestinal Content Volume (mL) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS Control | 10 (i.p.) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + LPS | 25 (p.o.) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Inflammatory Markers in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein or pg/mL) | IL-6 (pg/mg protein or pg/mL) | Nitric Oxide Metabolites (µM) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| LPS Control | 10 (i.p.) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound + LPS | 25 (p.o.) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The this compound endotoxin-induced diarrhea model in mice is a valuable tool for investigating the mechanisms of secretory diarrhea and for the preclinical evaluation of novel anti-diarrheal therapies. The protocols and data presentation formats provided in these application notes are designed to ensure the generation of robust and reproducible data. The unique, non-prostaglandin-mediated mechanism of this compound makes it an interesting candidate for further investigation and a potential therapeutic for inflammatory diarrheal diseases. Further studies are warranted to fully elucidate its molecular targets within the LPS-induced inflammatory cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of lipopolysaccharide on diarrhea and gastrointestinal transit in mice: Roles of nitric oxide and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of LPS-induced nitric oxide production in intestinal cells by hydroxytyrosol and tyrosol metabolites: Insight into the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fepradinol and Prostaglandin Biosynthesis
Abstract
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated efficacy in various models of acute inflammation.[1] Unlike many traditional NSAIDs such as indomethacin, which exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes and subsequent prostaglandin synthesis, studies indicate that this compound operates through a different mechanism.[1][2] This document provides an overview of the evidence regarding this compound's interaction with the prostaglandin biosynthesis pathway and presents a detailed protocol for a prostaglandin E2 (PGE2) biosynthesis assay that can be used to verify these findings in a laboratory setting. The intended audience includes researchers, scientists, and professionals in drug development interested in the pharmacological characterization of anti-inflammatory compounds.
Introduction to this compound and Prostaglandin Synthesis
Prostaglandins are lipid compounds derived from arachidonic acid that act as key mediators of inflammation, pain, and fever.[3][4] The synthesis of prostaglandins is initiated by the release of arachidonic acid from cell membranes by phospholipase A2. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into the intermediate prostaglandin H2 (PGH2). This intermediate is further metabolized by specific synthases to produce various prostaglandins, including PGE2, a potent inflammatory mediator.
Many NSAIDs, such as aspirin and indomethacin, function by inhibiting the activity of COX enzymes, thereby reducing prostaglandin production. This compound, however, has been shown to possess potent anti-inflammatory properties without inhibiting prostaglandin E2 biosynthesis. In comparative studies, while indomethacin effectively blocks PGE2 production, this compound does not demonstrate a similar inhibitory effect in in vitro assays using bovine seminal vesicle microsomal enzymes. This suggests that this compound's anti-inflammatory action is not dependent on the COX pathway.
Prostaglandin Biosynthesis Pathway
The following diagram illustrates the key steps in the prostaglandin biosynthesis pathway and highlights the point of intervention for traditional COX-inhibiting NSAIDs.
Caption: Prostaglandin biosynthesis pathway and the site of action for COX inhibitors.
Comparative Efficacy of this compound
The following table summarizes the reported effects of this compound in comparison to a standard COX inhibitor, Indomethacin, on prostaglandin E2 biosynthesis.
| Compound | Target Enzyme | Effect on PGE2 Biosynthesis |
| This compound | Does not target COX-1 or COX-2 for inhibition | No inhibition observed in vitro |
| Indomethacin | COX-1 and COX-2 | Potent inhibitor |
Experimental Protocol: In Vitro Prostaglandin E2 Biosynthesis Assay
This protocol describes a competitive enzyme immunoassay (EIA) for the quantitative determination of Prostaglandin E2 (PGE2) in cell culture supernatants. This method can be used to assess the effect of compounds like this compound on PGE2 production.
Materials and Reagents
-
Cell line capable of producing PGE2 (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
Indomethacin (as a positive control)
-
PGE2 EIA Kit (containing PGE2 conjugate, antibody, wash buffer, substrate, and standards)
-
96-well microplate reader
-
Standard laboratory equipment (pipettes, incubators, etc.)
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro PGE2 biosynthesis assay.
Step-by-Step Procedure
-
Cell Seeding: Seed a suitable cell line into a 96-well plate at an appropriate density and allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare stock solutions of this compound and Indomethacin in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Pre-incubation: Remove the culture medium from the cells and replace it with medium containing the various concentrations of this compound, Indomethacin, or vehicle control. Incubate for 1 hour.
-
Stimulation: To induce prostaglandin synthesis, add an inflammatory stimulus such as LPS to each well (except for the unstimulated control wells) at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for a period sufficient to allow for PGE2 accumulation in the supernatant (e.g., 24 hours).
-
Sample Collection: Carefully collect the cell culture supernatants for analysis. If not analyzed immediately, samples can be stored at -80°C. It is advisable to add a COX inhibitor like indomethacin to samples before freezing to prevent ex vivo PGE2 synthesis.
-
PGE2 Quantification (EIA):
-
Equilibrate the PGE2 EIA kit components to room temperature.
-
Prepare PGE2 standards as described in the kit manual.
-
Add standards, controls, and collected supernatants to the appropriate wells of the antibody-coated microplate.
-
Add the PGE2-enzyme conjugate to each well.
-
Incubate the plate as per the manufacturer's instructions (typically 2-4 hours at room temperature or overnight at 4°C for higher sensitivity). During this incubation, the PGE2 in the sample will compete with the enzyme-conjugated PGE2 for binding to the primary antibody.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Determine the percentage of inhibition of PGE2 synthesis for each compound concentration relative to the vehicle-treated, stimulated control.
-
Expected Results
Based on published findings, it is expected that Indomethacin will show a dose-dependent inhibition of LPS-induced PGE2 synthesis. In contrast, this compound is not expected to significantly inhibit PGE2 synthesis at concentrations where it exhibits other anti-inflammatory effects.
Conclusion
The provided information and protocols are designed to guide researchers in investigating the pharmacological profile of this compound. The evidence strongly suggests that its anti-inflammatory properties are independent of the cyclooxygenase pathway. The described in vitro prostaglandin biosynthesis assay offers a robust method to confirm this mechanism of action and to characterize other novel anti-inflammatory compounds.
References
- 1. Mechanism of anti-inflammatory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Prostaglandin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Fepradinol Solubilization in DMSO for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fepradinol is a non-steroidal anti-inflammatory agent (NSAID) with a mechanism of action that appears to be distinct from traditional NSAIDs like indomethacin, as it does not inhibit prostaglandin E2 biosynthesis.[1] Its anti-inflammatory properties make it a compound of interest for various in vitro studies. Proper solubilization is critical for obtaining accurate and reproducible results in cell-based assays. Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving hydrophobic compounds for use in such assays.[2][3]
These application notes provide a detailed protocol for the preparation and use of this compound in DMSO for in vitro research, along with important considerations for maintaining cell viability and experimental integrity.
Physicochemical Properties of this compound and DMSO
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₂ | [4] |
| Molecular Weight | 209.28 g/mol | [4] |
| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
| CAS Number | 36981-91-6 |
Table 2: General Guidelines for Preparing Stock Solutions in DMSO for In Vitro Use
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO (e.g., USP, PhEur grade) | To ensure consistency, stability of the compound, and minimize contaminants. |
| Stock Concentration | Prepare a high-concentration stock (e.g., 10-100 mM) | To minimize the volume of DMSO added to the cell culture medium. |
| Final DMSO Concentration in Media | Keep below 0.5%, ideally ≤ 0.1% | High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. A vehicle control (media with the same final concentration of DMSO) should always be included. |
| Storage | Aliquot and store at -20°C or -80°C | To prevent multiple freeze-thaw cycles which can degrade the compound. |
| Solubilization Assistance | If the compound does not readily dissolve, gentle warming (to 37°C) or brief sonication can be used. | To aid in the complete dissolution of the compound. |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight of this compound = 209.28 g/mol
-
To prepare 1 mL of a 100 mM (0.1 M) solution:
-
Mass (g) = 0.1 mol/L * 0.001 L * 209.28 g/mol = 0.020928 g = 20.93 mg
-
-
Weighing this compound:
-
Under a chemical fume hood, carefully weigh out 20.93 mg of this compound powder into a sterile vial.
-
-
Solubilization:
-
Add 1 mL of sterile, anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. A clear solution should be observed. If necessary, gentle warming or brief sonication can be applied.
-
-
Storage:
-
Aliquot the 100 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Preparation of Working Solutions and Treatment of Cells In Vitro
This protocol outlines the dilution of the stock solution and its application to a cell culture.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the cell line
-
Cells seeded in a multi-well plate
-
Sterile pipettes and tubes
Procedure:
-
Determine the Final Working Concentration: For this example, the desired final concentration of this compound in the cell culture well is 100 µM.
-
Serial Dilution: It is best practice to perform serial dilutions in DMSO before the final dilution into the aqueous cell culture medium to prevent precipitation of the compound. However, for a direct dilution from a 100 mM stock to a 100 µM working solution (a 1:1000 dilution), a single dilution step into the medium is common.
-
Dilution into Culture Medium:
-
The final DMSO concentration should be kept low (e.g., 0.1%). A 1:1000 dilution of the DMSO stock into the medium will result in a final DMSO concentration of 0.1%.
-
To prepare 1 mL of 100 µM this compound working solution, add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed sterile cell culture medium.
-
Mix gently by pipetting up and down.
-
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium (for a final DMSO concentration of 0.1%).
-
Cell Treatment:
-
Remove the existing medium from the cells in the multi-well plate.
-
Add the prepared working solutions (this compound-containing medium and vehicle control medium) to the respective wells.
-
Incubate the cells for the desired experimental duration.
-
Diagrams
Hypothetical Signaling Pathway for this compound's Anti-Inflammatory Action
This compound is known to have anti-inflammatory effects without inhibiting cyclooxygenase (COX) enzymes. A common signaling pathway central to inflammation is the NF-κB pathway, which is a plausible target for non-COX inhibiting anti-inflammatory compounds. The following diagram illustrates a simplified NF-κB signaling cascade and a hypothetical point of inhibition for an anti-inflammatory agent like this compound.
References
Fepradinol: Application Notes and Protocols for Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action that differentiates it from traditional NSAIDs. Unlike typical NSAIDs that inhibit cyclooxygenase (COX) enzymes and subsequent prostaglandin synthesis, this compound's anti-inflammatory effects appear to be independent of this pathway. This unique characteristic makes it a compound of interest for researchers investigating inflammatory processes and developing novel analgesic and anti-inflammatory therapies. These application notes provide a summary of reported dosages and detailed protocols for the use of this compound in rodent models of inflammation and pain.
Data Presentation
The following table summarizes the available quantitative data on this compound dosage in rodent studies.
| Species | Model | Dosage | Route of Administration | Effect |
| Rat | Carrageenan-induced paw edema | 25 mg/kg | Oral (p.o.) | Anti-inflammatory |
| Rat | Dextran-induced paw edema | 25 mg/kg | Oral (p.o.) | Anti-inflammatory |
| Rat | Kaolin-induced paw edema | 25 mg/kg | Oral (p.o.) | Anti-inflammatory |
| Rat | Nystatin-induced paw edema | 25 mg/kg | Oral (p.o.) | Anti-inflammatory |
| Rat | Zymosan-induced paw edema | Not specified | Oral (p.o.) | Suppressed edema |
| Rat | Concanavalin A-induced edema | Not specified | Oral (p.o.) | Inhibited early and late stages of edema |
| Rat | Acute Toxicity (Single Dose) | 500 mg/kg | Oral (p.o.) | No adverse effects observed[1] |
| Mouse | Acute Toxicity (Single Dose) | 500 mg/kg | Oral (p.o.) | No adverse effects observed[1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess the anti-inflammatory activity of pharmacological agents.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Male Wistar rats (150-200 g)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Drug Administration: Administer this compound (25 mg/kg) or the vehicle orally to the respective groups of rats.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.
-
Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated group compared to the vehicle-treated control group at each time point.
Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic activity of a compound.
Materials:
-
This compound
-
Acetic acid (0.6% v/v in distilled water)
-
Vehicle for this compound
-
Male Swiss albino mice (20-25 g)
-
Observation chambers
-
Oral gavage needles
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least 48 hours before the experiment.
-
Fasting: Fast the animals for 3-4 hours before the experiment with free access to water.
-
Drug Administration: Administer this compound orally at the desired doses to the test groups and the vehicle to the control group. A standard analgesic can be used as a positive control.
-
Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch.
-
Data Collection: Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for the this compound-treated groups compared to the vehicle-treated control group.
Hot Plate Test in Rodents
This test is used to assess the central analgesic activity of a compound.
Materials:
-
This compound
-
Vehicle for this compound
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Mice or rats
-
Oral gavage needles
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate the animals to the laboratory environment.
-
Baseline Latency: Place each animal individually on the hot plate and record the reaction time (latency) to a nociceptive response, such as licking of the paws or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Animal Selection: Select animals that show a baseline latency of 5-15 seconds for the experiment.
-
Drug Administration: Administer this compound orally at the desired doses to the test groups and the vehicle to the control group.
-
Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the reaction latency.
-
Data Analysis: Compare the post-treatment latencies with the baseline latencies and with the control group to determine the analgesic effect of this compound.
Signaling Pathways and Mechanism of Action
This compound's anti-inflammatory mechanism is not fully elucidated but is known to be distinct from that of classical NSAIDs, as it does not inhibit prostaglandin biosynthesis.[1] Research suggests that its effects are mediated through alternative anti-inflammatory pathways. While specific studies on this compound's interaction with NF-κB and MAPK pathways are not available, these are key signaling cascades in inflammation and are plausible targets.
The following diagram illustrates a generalized experimental workflow for investigating the anti-inflammatory effects of this compound.
References
Fepradinol Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from traditional cyclooxygenase (COX) inhibitors.[1][2] This key difference makes it a compound of interest for inflammatory conditions where COX inhibition may be undesirable. Preclinical evaluation in animal models is a critical step in understanding its therapeutic potential. These application notes provide detailed protocols for the administration of this compound in common animal models of inflammation, with a primary focus on the well-documented oral route in rodents. Information on other potential routes of administration is also provided based on general principles and available literature.
Data Presentation
Table 1: Oral Administration of this compound in Rat Paw Edema Models
| Animal Model | Induction Agent | This compound Dose (p.o.) | Efficacy | Reference |
| Wistar Rats | Dextran | 25 mg/kg | Nearly equal inhibition to Cyproheptadine (10 mg/kg) | [2] |
| Wistar Rats | Platelet-Activating Factor | 25 mg/kg | Clearly inhibited the inflammatory process | [2] |
| Wistar Rats | Kaolin | 25 mg/kg | Inhibited both early and late stages of edema | [2] |
| Wistar Rats | Nystatin | 25 mg/kg | Inhibited both early and late stages of edema | |
| Wistar Rats | Zymosan | Not specified | Suppressed paw edema | |
| Wistar Rats | Concanavalin A | Not specified | Inhibited early and late stages of edema | |
| Wistar Rats | Carrageenan | Not specified | Prevented inflammation (reduced exudate, protein, γ-glutamyltransferase, and leucocytes) |
Note: Specific quantitative efficacy data (e.g., percentage inhibition of edema) is not consistently reported across all studies in a standardized format.
Experimental Protocols
Oral Administration (p.o.) in Rodents
Oral gavage is the most extensively documented method for this compound administration in anti-inflammatory studies in rats.
Objective: To administer a precise dose of this compound directly into the stomach of a rodent.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose, corn oil, or distilled water)
-
Mortar and pestle or appropriate homogenization equipment
-
Analytical balance
-
Graduated cylinders and beakers
-
Magnetic stirrer and stir bar
-
Animal gavage needles (stainless steel, bulb-tipped, appropriate size for the animal)
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Fast animals overnight (approximately 12-18 hours) before dosing to ensure an empty stomach and enhance absorption, while providing free access to water.
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
-
This compound Formulation Preparation (Example for a 25 mg/kg dose):
-
Calculate the total amount of this compound and vehicle required for the number of animals in the study group.
-
Weigh the required amount of this compound powder using an analytical balance.
-
If preparing a suspension, gradually add the vehicle to the this compound powder in a mortar and triturate until a uniform suspension is formed. Alternatively, use a homogenizer.
-
For solutions, dissolve the this compound in the chosen vehicle with the aid of a magnetic stirrer. Gentle heating may be applied if the compound's stability is not compromised.
-
Ensure the final concentration allows for a dosing volume that is appropriate for the animal's size (typically 5-10 mL/kg for rats).
-
-
Administration by Oral Gavage:
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body.
-
Measure the correct length of the gavage needle by holding it alongside the animal, with the tip extending from the mouth to the last rib.
-
Fill a syringe with the calculated volume of the this compound formulation and attach the gavage needle.
-
Insert the bulbous tip of the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met or the animal shows signs of respiratory distress, the needle may be in the trachea; withdraw immediately and reposition.
-
Once the needle is in the correct position, dispense the contents of the syringe slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Topical Administration
While specific formulations and protocols for this compound are not publicly detailed, its inclusion in patent literature for topical formulations suggests its feasibility for this route. A general protocol for topical application in a rodent model is provided below.
Objective: To apply this compound directly to a specific skin area to evaluate its local anti-inflammatory effects.
Materials:
-
This compound incorporated into a suitable vehicle (e.g., cream, gel, or ointment base)
-
Electric clippers
-
Gloves
-
Spatula or cotton-tipped applicators
Procedure:
-
Animal Preparation:
-
One day prior to the experiment, carefully shave the fur from the target area on the animal's back or other appropriate site.
-
Take care not to abrade the skin, as this could affect the inflammatory response and drug penetration.
-
-
Application:
-
Weigh the animal to determine the appropriate dose if systemic absorption is being considered.
-
Wear gloves to prevent contamination.
-
Using a spatula or cotton-tipped applicator, apply a measured amount of the this compound formulation evenly over the shaved area.
-
For studies on localized inflammation (e.g., ear edema), the formulation can be applied directly to the affected area.
-
House animals individually to prevent them from licking the application site of other animals. An Elizabethan collar may be necessary in some cases.
-
Intravenous (IV) and Intraperitoneal (IP) Administration
Intravenous (IV) Injection (General Protocol):
-
Objective: To administer this compound directly into the systemic circulation for rapid distribution.
-
Procedure:
-
Prepare a sterile, pyrogen-free solution of this compound in a suitable vehicle (e.g., sterile saline). The solution must be completely dissolved to prevent embolism.
-
Warm the animal (e.g., with a heat lamp) to dilate the blood vessels, particularly the lateral tail vein in rats and mice.
-
Place the animal in a restraining device.
-
Swab the tail with an alcohol wipe.
-
Using a fine-gauge needle (e.g., 27-30G), insert the needle into the lateral tail vein and slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Intraperitoneal (IP) Injection (General Protocol):
-
Objective: To administer this compound into the peritoneal cavity for systemic absorption.
-
Procedure:
-
Prepare a sterile solution or suspension of this compound.
-
Restrain the animal, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Insert a needle (e.g., 25-27G) at a shallow angle through the skin and abdominal wall.
-
Aspirate briefly to ensure a blood vessel or organ has not been punctured.
-
Inject the this compound formulation.
-
Visualizations
Experimental Workflow for Oral Administration in a Rat Paw Edema Model
Caption: Workflow for this compound oral administration.
Proposed Signaling Pathway for this compound's Anti-Inflammatory Action
Based on evidence suggesting a non-COX-mediated mechanism possibly involving mast cell stabilization, the following pathway is proposed.
Caption: Proposed this compound signaling pathway.
References
Troubleshooting & Optimization
Fepradinol Technical Support Center: Stability and Storage Guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Fepradinol. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
This compound should be stored under controlled conditions to ensure its stability and integrity for research purposes.[1] Based on supplier recommendations, two main storage conditions are advised.[1]
2. How should I handle this compound upon receipt?
Upon receiving this compound, it is crucial to transfer it to the appropriate storage conditions immediately. Ensure the container is tightly sealed to prevent exposure to moisture and air.[2] For short-term use, preparing aliquots can minimize freeze-thaw cycles for the bulk compound.
3. Is this compound sensitive to light?
4. What are the potential degradation pathways for this compound?
Detailed degradation pathways for this compound have not been extensively published. However, based on its chemical structure, which contains ethanolamine and benzyl alcohol moieties, potential degradation pathways can be inferred. These may include oxidation of the alcohol and amine groups and potential hydrolysis under extreme pH conditions.
5. How can I assess the stability of this compound in my experimental solution?
To assess the stability of this compound in a specific formulation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This involves subjecting the solution to stress conditions (e.g., heat, different pH values) and monitoring the appearance of degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid this compound stored under recommended conditions. Avoid repeated freeze-thaw cycles. Visually inspect solutions for any discoloration or precipitation before use. |
| Appearance of unknown peaks in chromatogram | This compound degradation. | Review the storage and handling of both the solid compound and the solutions. Perform a forced degradation study to identify potential degradation products and confirm if the unknown peaks correspond to them. Ensure the analytical method is stability-indicating. |
| Reduced potency of this compound | Improper storage leading to degradation. | Verify that this compound has been stored at the correct temperature and protected from light and moisture. If in doubt, use a fresh batch of the compound for critical experiments. |
| Precipitation in this compound solution | Poor solubility or degradation. | Check the pH and composition of your solvent. This compound's solubility may be pH-dependent. If precipitation occurs after storage, it could be a sign of degradation; the solution should be discarded. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Container | Additional Notes | Reference |
| Long-term Storage | ≤ -15°C | Months to years | Tightly sealed container | Protect from light | |
| Long-term Storage | -20°C | Months to years | Tightly sealed container | Dry and dark conditions | |
| Short-term Storage | 0 - 4°C | Days to weeks | Tightly sealed container | Dry and dark conditions |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or a buffer system relevant to the intended application) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute it with the mobile phase for HPLC analysis.
-
Basic Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute it with the mobile phase.
-
Oxidative Degradation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light for a defined period. At each time point, withdraw a sample and dilute it with the mobile phase.
-
Thermal Degradation (Solution): Incubate the this compound stock solution at an elevated temperature (e.g., 70°C) in the dark. At each time point, withdraw a sample and dilute it with the mobile phase.
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Thermal Degradation (Solid State): Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH). At each time point, dissolve a sample in the solvent to the target concentration for analysis.
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Photostability: Expose the this compound stock solution to a calibrated light source (e.g., consistent with ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.
3. Analysis:
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Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
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Monitor the percentage of this compound remaining and the formation of any degradation products over time.
Visualizations
Caption: Inferred potential degradation pathways of this compound.
Caption: General workflow for this compound stability testing.
References
Fepradinol Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubility of investigational compounds is paramount for reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Fepradinol insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound in its free base form exhibits limited solubility in aqueous solutions, with a predicted value of approximately 8.33 mg/mL.[1] Direct dissolution in aqueous media can be challenging. The hydrochloride salt form of this compound shows significantly improved water solubility.[1] For consistent results, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: this compound is freely soluble in dimethyl sulfoxide (DMSO).[1] DMSO is the preferred solvent for preparing high-concentration stock solutions for research applications.[1]
Q3: My this compound precipitated when I diluted the DMSO stock solution into my cell culture medium. What should I do?
A3: This is a common issue known as precipitation upon dilution, which can occur when a concentrated organic stock is added to an aqueous medium. Here are several troubleshooting steps:
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Decrease the Final Concentration: You may be exceeding the solubility limit of this compound in your final aqueous solution. Try lowering the final concentration of this compound.
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Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of your aqueous buffer, try preparing an intermediate dilution in your buffer or medium. Add the stock solution dropwise while gently vortexing or stirring to ensure rapid and even dispersion.
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Pre-warm the Aqueous Buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility. Ensure that this compound and other components in your medium are stable at this temperature.
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Maintain a Low Final DMSO Concentration: Aim to keep the final concentration of DMSO in your cell culture experiments below 0.5% to minimize potential cellular toxicity and effects on compound solubility.
Q4: How does pH influence the solubility of this compound?
A4: this compound has a pKa of 9.12, indicating it is a weak base.[1] Its aqueous solubility is pH-dependent and is enhanced in acidic conditions (pH values below its pKa) where it exists in its protonated, more soluble form. When preparing your aqueous working solutions, consider the pH of your buffer system.
Q5: What is the mechanism of action of this compound?
A5: this compound is a non-steroidal anti-inflammatory agent. However, unlike typical NSAIDs, its anti-inflammatory activity does not appear to be linked to the inhibition of prostaglandin biosynthesis. The precise signaling pathway through which this compound exerts its anti-inflammatory effects is still under investigation.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to resolving this compound precipitation issues during experimental setup.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in aqueous buffer | This compound free base has low aqueous solubility. | Use the hydrochloride salt form of this compound if available, as it has higher water solubility. Alternatively, prepare a high-concentration stock solution in DMSO. |
| Precipitation after diluting DMSO stock into aqueous medium | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of this compound. |
| Rapid addition of concentrated DMSO stock creates localized high concentrations, leading to precipitation. | Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring. Prepare an intermediate dilution in the aqueous buffer. | |
| The temperature of the aqueous medium is too low. | Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution. | |
| Inconsistent results in cell-based assays | Precipitation of this compound in the cell culture medium leads to inaccurate dosing. | Visually inspect the medium for any signs of precipitation before and during the experiment. Prepare fresh working solutions for each experiment. Ensure the final DMSO concentration is consistent across all experimental conditions and is below 0.5%. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Materials: this compound (free base or HCl salt), Anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes or vials.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
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Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 30-40°C can aid dissolution.
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Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound for Cell-Based Assays
-
Materials: this compound-DMSO stock solution, sterile aqueous buffer or cell culture medium, sterile polypropylene tubes.
-
Procedure:
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Thaw an aliquot of the this compound-DMSO stock solution at room temperature.
-
Pre-warm the sterile aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Method A: Direct Dilution (for lower final concentrations)
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While gently vortexing the pre-warmed aqueous buffer, add the required volume of the this compound-DMSO stock solution dropwise to achieve the final desired concentration.
-
-
Method B: Intermediate Dilution (recommended for higher final concentrations)
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Prepare an intermediate dilution of the this compound-DMSO stock solution in the pre-warmed aqueous buffer (e.g., 1:10 or 1:100).
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Add the required volume of the intermediate dilution to the final volume of the pre-warmed aqueous buffer to reach the desired final concentration.
-
-
Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, consider further optimization as described in the troubleshooting guide.
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Use the freshly prepared aqueous working solution immediately for your experiment.
-
Visualizations
Caption: Workflow for using this compound in a cell-based assay.
Caption: Potential anti-inflammatory mechanism of this compound.
References
Potential for Fepradinol assay interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential assay interferences with Fepradinol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID). Unlike traditional NSAIDs, its anti-inflammatory activity does not appear to be related to the inhibition of prostaglandin biosynthesis.[1] Studies have shown that this compound can suppress paw edema induced by zymosan and concanavalin A in rats.[1] It also prevents carrageenin-induced inflammation by acting on the exudate, reducing the increase of protein and gamma-glutamyltransferase levels, and decreasing the number of leucocytes.[1]
Q2: What are the common analytical methods for quantifying this compound?
While specific validated methods for this compound are not widely published, compounds with similar structures (aromatic amino alcohols) are commonly analyzed using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[2] These techniques offer the necessary sensitivity and selectivity for quantification in biological matrices.
Q3: What are the potential sources of interference in a this compound assay?
Interference in this compound assays can arise from several sources, broadly categorized as matrix effects, cross-reactivity, and procedural errors.
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Matrix Effects: Components in the biological sample (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its signal in LC-MS/MS analysis.
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Cross-Reactivity: Structurally similar compounds, including metabolites of this compound or other co-administered drugs, may be detected by the assay, leading to inaccurate quantification. This is a particular concern for immunoassays.
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Procedural Errors: Issues with sample preparation, such as incomplete extraction or the introduction of contaminants, can significantly impact results.
Q4: Are there any known metabolites of this compound that could cause assay interference?
Specific metabolic pathways for this compound are not extensively documented in publicly available literature. However, based on its chemical structure, potential phase I metabolism could involve oxidation or hydroxylation of the aromatic ring and N-dealkylation, while phase II metabolism could involve glucuronidation or sulfation of the hydroxyl groups. These metabolites, if present in the sample, could potentially cross-react in an immunoassay or co-elute in a chromatographic separation, leading to interference.
Troubleshooting Guides
HPLC-UV Assay Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload. | 1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic state. 3. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Leak in the HPLC system. 3. Temperature variations. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Check for leaks at all fittings and connections. 3. Use a column oven to maintain a consistent temperature. |
| Extraneous Peaks | 1. Contaminated mobile phase or sample. 2. Carryover from previous injections. | 1. Filter all solvents and samples before use. 2. Implement a robust needle wash protocol between injections. |
| Low Sensitivity | 1. Suboptimal UV detection wavelength. 2. Inefficient extraction from the sample matrix. | 1. Determine the optimal UV absorbance wavelength for this compound. 2. Optimize the sample preparation procedure to improve recovery. |
LC-MS/MS Assay Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Ion Suppression or Enhancement | Co-eluting matrix components interfering with the ionization of this compound. | 1. Improve chromatographic separation to resolve this compound from interfering compounds. 2. Optimize sample preparation to remove matrix components (e.g., use a more selective solid-phase extraction protocol). 3. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Instability of this compound in the matrix or final extract. | 1. Standardize all sample preparation steps and use an internal standard. 2. Investigate the stability of this compound under different storage conditions and adjust accordingly. |
| High Background Noise | 1. Contaminated solvent or system. 2. In-source fragmentation. | 1. Use high-purity solvents and flush the LC-MS system. 2. Optimize mass spectrometer source parameters (e.g., cone voltage) to minimize fragmentation. |
| No or Low Signal | 1. Incorrect mass transition settings. 2. Clogged electrospray needle. | 1. Verify the precursor and product ion m/z values for this compound. 2. Clean or replace the electrospray needle. |
Immunoassay Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Falsely High Results | Cross-reactivity with structurally similar compounds (metabolites, other drugs). | 1. Test for cross-reactivity with known potential interferents. 2. If cross-reactivity is confirmed, consider a more specific assay (e.g., LC-MS/MS) for confirmation. |
| Falsely Low Results | High-dose hook effect (in sandwich immunoassays). | Dilute the sample and re-assay. If the result increases upon dilution, a hook effect is likely. |
| High Inter-Assay Variability | 1. Inconsistent incubation times or temperatures. 2. Reagent degradation. | 1. Strictly adhere to the assay protocol for all steps. 2. Check the expiration dates and storage conditions of all reagents. |
Experimental Protocols
Disclaimer: The following protocols are examples based on the analysis of structurally similar compounds and have not been specifically validated for this compound. These should be adapted and fully validated for the intended application.
HPLC-UV Method for this compound in Plasma
This method is based on a general approach for the analysis of aromatic amino alcohols.
a. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
b. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
LC-MS/MS Method for this compound in Plasma
This method is adapted from protocols for the analysis of beta-blockers, which share structural similarities with this compound.[3]
a. Sample Preparation (Solid-Phase Extraction)
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Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Dilute 100 µL of plasma with 500 µL of 4% phosphoric acid in water and add an internal standard.
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Load the diluted plasma onto the SPE cartridge.
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Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
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Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
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Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.
b. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | To be determined by direct infusion of this compound standard. For a compound of its structure, a likely transition would be the loss of a neutral molecule such as water or a side chain fragment. |
Visualizations
Caption: Postulated anti-inflammatory pathway of this compound.
Caption: HPLC-UV troubleshooting workflow.
Caption: Potential immunoassay cross-reactivity for this compound.
References
Optimizing Fepradinol Concentration for In Vitro Experiments: A Technical Support Center
Welcome to the technical support center for Fepradinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-steroidal anti-inflammatory agent. Its mechanism of action differs from traditional NSAIDs as it does not inhibit prostaglandin E2 biosynthesis.[1] In in vivo studies, this compound has been shown to act on the exudate, reduce the increase of protein and gamma-glutamyltransferase levels, and decrease the number of leucocytes in response to inflammatory stimuli.[1] The precise molecular mechanism and its direct targets in inflammatory signaling pathways are still under investigation.
Q2: What is a recommended starting concentration range for this compound in in vitro experiments?
A2: Currently, there is limited publicly available data on specific effective concentration ranges of this compound for in vitro anti-inflammatory studies. As a general starting point for a new compound, a dose-response experiment is recommended. A broad range of concentrations, for example, from 0.1 µM to 100 µM, could be tested initially to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is freely soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM or 20 mM. This stock solution can then be serially diluted to the desired final concentrations in your cell culture medium. Ensure the final DMSO concentration in your experimental wells is consistent across all conditions and does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q4: What is the solubility and stability of this compound in cell culture medium?
A4: this compound has limited aqueous solubility, predicted to be around 8.33 mg/mL.[2] Its pKa is 9.12, meaning it will be predominantly in its protonated, more soluble form in typical cell culture medium (pH ~7.4).[2] However, precipitation can still occur when diluting a concentrated DMSO stock into an aqueous medium. It is crucial to visually inspect for any precipitation after dilution. The stability of this compound in cell culture medium over time has not been extensively reported. It is best practice to prepare fresh dilutions from the DMSO stock for each experiment.
Troubleshooting Guides
Issue 1: this compound precipitates in the cell culture medium upon dilution from a DMSO stock.
Possible Causes:
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High final concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous cell culture medium.
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Improper mixing: Rapid addition of the DMSO stock to the medium without adequate mixing can cause localized high concentrations and precipitation.
-
Low temperature of the medium: Cell culture medium taken directly from the refrigerator may be too cold, reducing the solubility of the compound.
Solutions:
-
Optimize final concentration: If possible, lower the final concentration of this compound in your experiment.
-
Improve mixing technique: Add the DMSO stock to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and thorough mixing.
-
Warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Prepare an intermediate dilution: Instead of diluting the highly concentrated DMSO stock directly into the final volume of medium, prepare an intermediate dilution in a smaller volume of warm medium first, then add this to the rest of the medium.
Issue 2: High background or inconsistent results in the assay.
Possible Causes:
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Inconsistent this compound concentration: This could be due to precipitation or uneven distribution in the wells.
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DMSO effects: The final concentration of DMSO may be too high or vary between wells, affecting cell health and assay readout.
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Cell health and density: Variations in cell seeding density or poor cell viability can lead to inconsistent results.
Solutions:
-
Ensure complete solubilization: After preparing the final dilution of this compound in the medium, visually inspect for any precipitates before adding to the cells. If precipitation is observed, refer to the troubleshooting guide for precipitation.
-
Maintain consistent DMSO concentration: Ensure that the final concentration of DMSO is the same in all wells, including the vehicle control.
-
Optimize cell seeding and handling: Ensure a uniform cell suspension when seeding plates and maintain healthy cell cultures.
Issue 3: No observable effect of this compound in an anti-inflammatory assay.
Possible Causes:
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Sub-optimal concentration: The concentration range tested may be too low to elicit a response.
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Inappropriate assay: The chosen assay may not be suitable for detecting the specific anti-inflammatory mechanism of this compound. Since it does not inhibit prostaglandin synthesis, assays measuring this endpoint will likely show no effect.
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Degradation of the compound: this compound may not be stable under the experimental conditions for the duration of the assay.
Solutions:
-
Expand the concentration range: Test a wider and higher range of this compound concentrations.
-
Select appropriate assays: Focus on assays that measure endpoints downstream of inflammatory signaling pathways that are not dependent on cyclooxygenase (COX) activity. Examples include measuring the production of pro-inflammatory cytokines like TNF-α and IL-6, or assessing the activation of signaling pathways like NF-κB and MAPKs.
-
Minimize incubation time: If compound stability is a concern, consider shorter incubation times if the assay allows.
Experimental Protocols & Data Presentation
While specific published protocols for in vitro assays using this compound are scarce, the following sections provide detailed methodologies for key experiments that can be adapted to evaluate its anti-inflammatory effects.
Determining Optimal this compound Concentration: A Cytotoxicity Assay
Before assessing the anti-inflammatory properties of this compound, it is crucial to determine the concentration range that is not toxic to the cells. A standard MTT or resazurin-based cell viability assay can be used.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining this compound cytotoxicity.
Methodology:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in cell culture medium from your DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium from the cells and add the 2X this compound dilutions. Incubate for the desired duration (e.g., 24 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Table 1: Example of Cytotoxicity Data for this compound on RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 98.5 ± 2.1 |
| 10 | 95.2 ± 3.5 |
| 25 | 88.7 ± 4.2 |
| 50 | 75.1 ± 5.6 |
| 100 | 48.9 ± 6.3 |
| 200 | 15.3 ± 2.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Assessing Anti-inflammatory Activity: Inhibition of Cytokine Production
A common method to assess anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Experimental Workflow for Cytokine Inhibition Assay
References
Fepradinol Degradation: A Technical Support Resource for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering challenges during the study of Fepradinol degradation. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and provide a framework for designing and interpreting forced degradation studies.
Disclaimer: As of the last update, specific degradation pathways and byproducts for this compound have not been extensively published in scientific literature. The information presented here is based on the known degradation patterns of structurally similar compounds, namely ethanolamines and benzyl alcohol derivatives. These hypothetical pathways and byproducts should be used as a guide for investigational purposes.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on its chemical structure, which includes a secondary amine, a primary alcohol, and a secondary benzylic alcohol, this compound is susceptible to several degradation pathways:
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Oxidation: The secondary amine and the benzylic alcohol are prone to oxidation. This can lead to the formation of N-oxides, imines, aldehydes, ketones, and carboxylic acids. The presence of atmospheric oxygen, trace metals, or oxidizing agents can initiate these reactions.[1]
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Hydrolysis: While this compound does not contain ester or amide bonds which are most susceptible to hydrolysis, under extreme pH and temperature conditions, ether linkages, if formed as intermediates, could be hydrolyzed.[2][3]
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Photolysis: Exposure to UV or visible light can lead to photolytic degradation, potentially causing cleavage of bonds and the formation of radical species. The aromatic ring in the benzyl alcohol moiety can absorb light and initiate degradation.
-
Thermal Degradation: High temperatures can induce cleavage of the weakest bonds in the molecule, leading to a variety of smaller degradation products.
Q2: What are some potential degradation byproducts of this compound?
A2: Hypothetical byproducts, based on the degradation of similar chemical structures, could include:
-
From Oxidation:
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This compound N-oxide
-
2-((2-oxo-2-phenylethyl)amino)-2-methylpropan-1-ol (from oxidation of the secondary alcohol)
-
2-((2-hydroxy-2-phenylethyl)amino)-2-methylpropanoic acid (from oxidation of the primary alcohol)
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Benzaldehyde and 2-amino-2-methylpropan-1-ol (from cleavage of the C-N bond)
-
-
From Thermal Degradation:
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Decomposition into smaller volatile molecules.
-
Q3: My chromatogram shows unexpected peaks during my this compound stability study. What could be the cause?
A3: Unexpected peaks can arise from several sources:
-
Degradation Products: The peaks may represent the byproducts mentioned in A2.
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Impurities: The initial this compound sample may contain impurities from the synthesis process.
-
Excipient Interactions: If you are analyzing a formulation, this compound may be reacting with excipients.
-
Contamination: Contamination from solvents, glassware, or the analytical instrument itself can introduce extraneous peaks.
Troubleshooting Guides
Issue 1: Inconsistent Degradation Rates in Thermal Stress Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in this compound degradation between replicate samples at the same temperature. | Non-uniform heat distribution in the oven or heating block. | 1. Validate the temperature uniformity of your heating apparatus. 2. Ensure samples are placed in a consistent location within the heating chamber. 3. Use smaller, uniformly sized sample vials for better heat transfer. |
| No degradation observed at elevated temperatures. | This compound is highly thermally stable, or the temperature is not high enough. | 1. Incrementally increase the temperature (e.g., in 10°C steps).[4][5] 2. Extend the duration of the thermal stress. 3. Confirm the accuracy of your temperature probe. |
| Greater than 20% degradation observed, leading to complex chromatograms. | The stress condition is too harsh, leading to secondary degradation. | 1. Reduce the temperature or the duration of the study. A target degradation of 5-20% is often recommended. 2. Analyze samples at earlier time points to observe the formation of primary degradants. |
Issue 2: Poor Resolution Between this compound and Degradation Peaks in HPLC
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of the main this compound peak with one or more degradation products. | The mobile phase composition is not optimal for separating compounds with similar polarities. | 1. Modify the organic modifier percentage: Perform a gradient elution or systematically vary the isocratic mobile phase composition. 2. Change the pH of the mobile phase: this compound and its potential degradation products may have different ionization states. Adjusting the pH can significantly alter retention times. 3. Try a different column chemistry: If using a C18 column, consider a phenyl-hexyl or a polar-embedded column to achieve different selectivity. |
| Broad or tailing peaks for this compound or its byproducts. | Secondary interactions with the stationary phase or poor sample solubility. | 1. Adjust mobile phase pH: To suppress silanol interactions. 2. Use a suitable buffer: Ensure adequate buffering capacity. 3. Change the sample solvent: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Experimental Protocols (Illustrative Examples)
Note: The following protocols are generalized and should be optimized for your specific experimental setup.
Protocol 1: Forced Degradation by Hydrolysis
-
Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the this compound stock solution with 1 mL of purified water.
-
Incubation: Incubate the solutions at 60°C for 24 hours.
-
Neutralization and Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize the acid and base samples (e.g., with an equimolar amount of base or acid, respectively), and dilute with mobile phase to an appropriate concentration for HPLC analysis.
Protocol 2: Forced Degradation by Oxidation
-
Preparation of Solutions: Prepare a stock solution of this compound (1 mg/mL) and a 3% solution of hydrogen peroxide (H₂O₂).
-
Oxidation: Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Incubation: Keep the solution at room temperature for 24 hours, protected from light.
-
Analysis: At specified time points, withdraw an aliquot and dilute with mobile phase for immediate HPLC analysis.
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: Workflow for identifying the source of unexpected peaks in a this compound stability study.
References
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Fepradinol Assay Buffer Troubleshooting
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting protocols to prevent the precipitation of Fepradinol in aqueous assay buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the assay buffer?
Precipitation of this compound can occur for several reasons, primarily related to its chemical properties and its interaction with the buffer environment.
-
pH and pKa: this compound is an amino alcohol, and its hydrochloride salt has a predicted basic pKa of approximately 9.12.[1] The solubility of weak bases is highly dependent on the pH of the solution.[2][3] If the buffer pH is close to or above the pKa, the this compound molecule will be in its less soluble, neutral (un-ionized) form, leading to precipitation.
-
Exceeding Solubility Limits: The predicted aqueous solubility of this compound hydrochloride is 8.33 mg/mL.[1] If the concentration in your assay buffer exceeds this limit, precipitation is likely. Preparing a high-concentration stock in an organic solvent and then diluting it into the aqueous buffer can sometimes cause the compound to crash out of solution if the final concentration is still too high for the aqueous environment.
-
Buffer Composition: High ionic strength ("salting out") or specific interactions with buffer components can reduce solubility.[4] While common buffers like PBS, Tris, and HEPES are generally compatible, their specific composition and concentration can influence the solubility of your compound. For instance, different buffer species, such as phosphate versus bicarbonate, can uniquely affect drug supersaturation and precipitation kinetics.
-
Temperature: Most substances, in the process of dissolution, absorb heat, meaning an increase in temperature generally results in an increase in solubility. If your buffer is significantly colder than the temperature at which solubility was determined, this could contribute to precipitation.
Q2: What is the first step I should take to troubleshoot precipitation?
The most critical factor to check first is the pH of your assay buffer . Since this compound is a weak base, ensuring the pH is sufficiently below its pKa (~9.12) is the most effective initial step to increase its solubility. A pH in the range of 7.0-7.5 is a good starting point for many biological assays.
Q3: How can I select an appropriate co-solvent to improve this compound solubility?
Using a water-miscible organic solvent, or co-solvent, is a common strategy to increase the solubility of compounds. This compound is known to be soluble in DMSO.
When selecting a co-solvent:
-
Prepare a Stock Solution: First, prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Determine Assay Tolerance: Before use, you must determine the maximum percentage of the co-solvent that your specific assay can tolerate without affecting the biological activity or instrument readings. Many assays are sensitive to DMSO concentrations above 1-2%.
-
Dilute Carefully: When diluting the stock into the final assay buffer, add the stock solution to the buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to immediate precipitation.
Q4: Are there any specific buffer components I should be cautious about?
While this compound itself is not a divalent cation, it is good practice to be aware of potential buffer incompatibilities. For example, Phosphate Buffered Saline (PBS) can form precipitates with divalent cations like Ca²⁺ and Zn²⁺. If your experiment involves such ions, consider using a different buffer system like HEPES, which does not chelate calcium. Additionally, Tris buffers can interact with certain functional groups like aldehydes and ketones, which is a consideration for general assay development.
Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving this compound precipitation issues.
Experimental Protocols & Data
Protocol 1: Determining Optimal Buffer pH
This protocol helps determine a suitable buffer pH to maintain this compound solubility.
Methodology:
-
Buffer Preparation: Prepare a set of 100 mM phosphate or HEPES buffers, adjusting the pH to cover a range from 6.0 to 8.5 in 0.5-unit increments.
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound hydrochloride in sterile, deionized water. If solubility is an issue, prepare a 100 mg/mL stock in 100% DMSO.
-
Solubility Test: Add a small, consistent aliquot of the this compound stock solution to each prepared buffer to achieve the desired final assay concentration.
-
Incubation & Observation: Gently mix each solution and incubate at the intended assay temperature for 1-2 hours.
-
Assessment: Visually inspect each tube for any signs of cloudiness or precipitate. For a more quantitative measure, read the absorbance of the solutions at 600 nm (A600); an increase in absorbance indicates scattering from insoluble particles.
Data Summary: this compound Solubility
The following table provides an example of how this compound hydrochloride solubility might be affected by changes in buffer conditions. Note: These are illustrative values based on chemical principles.
| Buffer Component | pH | Co-Solvent (DMSO) | Max Solubility (Hypothetical) | Observation |
| Phosphate | 8.5 | 0% | < 0.5 mg/mL | Heavy Precipitate |
| Phosphate | 7.4 | 0% | ~ 8 mg/mL | Clear Solution |
| Phosphate | 7.0 | 0% | > 10 mg/mL | Clear Solution |
| Tris | 8.0 | 0% | ~ 2 mg/mL | Slight Haze |
| Tris | 8.0 | 1% | > 10 mg/mL | Clear Solution |
| HEPES | 7.4 | 0.5% | > 10 mg/mL | Clear Solution |
References
Fepradinol lot-to-lot variability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to Fepradinol, with a specific focus on troubleshooting lot-to-lot variability to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent anti-inflammatory activity in various preclinical models.[1][2] Unlike traditional NSAIDs, its mechanism of action does not appear to involve the inhibition of prostaglandin synthesis.[1] Studies have shown its effectiveness in reducing edema and leukocyte infiltration in response to various inflammatory agents.[1][2]
Q2: We are observing inconsistent results between different batches of this compound. What could be the cause?
Lot-to-lot variability is a known challenge in experimental research and can arise from several factors during the manufacturing process. These can include minor differences in starting materials, synthesis conditions, or purification processes, which may lead to variations in purity, isomeric ratio, or the presence of trace impurities. Such variations can, in turn, affect the biological activity of the compound.
Q3: How can we proactively manage potential lot-to-lot variability of this compound?
Proactive management is key to mitigating the impact of lot-to-lot variability. Best practices include:
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Certificate of Analysis (CoA) Review: Always obtain and carefully review the CoA for each new lot. Key parameters to check include purity (e.g., by HPLC), identity (e.g., by NMR or Mass Spectrometry), and levels of residual solvents or impurities.
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Lot-to-Lot Comparison Studies: Before using a new lot in critical experiments, perform a side-by-side comparison with the previous, well-characterized lot. This "bridging study" can help quantify any differences in potency or efficacy.
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Internal Quality Control: Establish an internal quality control (QC) program. This involves testing each new lot with a standardized in-house assay to ensure it meets your specific experimental requirements.
Q4: What should I look for on the Certificate of Analysis (CoA) for this compound?
A comprehensive CoA should provide the following information:
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Product Identification: Product name, catalog number, lot number.
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Physical and Chemical Properties: Appearance, molecular formula, molecular weight.
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Analytical Test Results:
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Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). Look for a high purity level (e.g., >98%).
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Identity: Confirmation of the chemical structure, often through methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
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Residual Solvents: Levels of any solvents used during synthesis.
-
Water Content: The amount of water present in the sample.
-
-
Dates: Manufacturing and expiration or retest dates.
Troubleshooting Guide: Addressing this compound Lot-to-Lot Variability
If you suspect lot-to-lot variability is affecting your experimental results, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting this compound lot-to-lot variability.
Data Presentation: Hypothetical Lot-to-Lot Comparison
The following tables illustrate the type of quantitative data you should generate in a lot-to-lot comparison study.
Table 1: Certificate of Analysis Comparison
| Parameter | Lot A (Previous) | Lot B (New) | Specification |
| Purity (HPLC) | 99.2% | 98.5% | >98.0% |
| Identity (¹H-NMR) | Conforms | Conforms | Conforms to structure |
| Water Content | 0.3% | 0.8% | <1.0% |
| Residual Solvents | <0.1% | <0.1% | <0.5% |
Table 2: In Vitro Potency Comparison (IC50 Values)
This table shows hypothetical data from an in vitro anti-inflammatory assay, such as measuring the inhibition of TNF-α release from LPS-stimulated macrophages.
| Lot Number | IC50 (µM) - Replicate 1 | IC50 (µM) - Replicate 2 | IC50 (µM) - Replicate 3 | Average IC50 (µM) | % Difference from Lot A |
| Lot A | 1.25 | 1.30 | 1.22 | 1.26 | - |
| Lot B | 1.55 | 1.62 | 1.58 | 1.58 | +25.4% |
Table 3: In Vivo Efficacy Comparison (Carrageenan-Induced Paw Edema)
This table presents hypothetical data from a common in vivo model for acute inflammation.
| Lot Number | Dose (mg/kg) | % Inhibition of Edema (n=8) | ED50 (mg/kg) |
| Lot A | 10 | 55 ± 5.2 | 8.5 |
| 20 | 78 ± 6.1 | ||
| Lot B | 10 | 42 ± 4.8 | 12.1 |
| 20 | 65 ± 5.5 |
Experimental Protocols
1. In Vitro Anti-Inflammatory Potency Assay (TNF-α Release)
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Objective: To determine the half-maximal inhibitory concentration (IC50) of different this compound lots on the release of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.
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Methodology:
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Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
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Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
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Compound Preparation: Prepare stock solutions of each this compound lot in DMSO. Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
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Treatment: Pre-incubate the cells with the different concentrations of each this compound lot for 1 hour.
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Stimulation: Add LPS (100 ng/mL final concentration) to all wells except the negative control.
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Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.
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Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
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TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
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Data Analysis: Plot the percentage of TNF-α inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
2. Carrageenan-Induced Paw Edema in Rats
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Objective: To assess the in vivo anti-inflammatory efficacy of different this compound lots by measuring the reduction of paw edema in rats.
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Methodology:
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Animals: Use male Wistar rats (180-200g).
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Grouping: Randomly assign animals to different groups (n=8 per group): Vehicle control, this compound Lot A (e.g., 10 and 20 mg/kg), and this compound Lot B (e.g., 10 and 20 mg/kg).
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Drug Administration: Administer this compound or the vehicle orally (p.o.) one hour before the carrageenan injection.
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Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
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Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
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Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group. Determine the ED50 (the dose that causes 50% inhibition) for each lot.
-
Mandatory Visualizations
This compound's Potential Impact on Inflammatory Signaling Pathways
While the exact molecular targets of this compound are not fully elucidated, its anti-inflammatory effects suggest it may modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways, downstream of inflammatory stimuli.
Caption: this compound's potential modulation of inflammatory pathways.
References
Fepradinol long-term stability at -20°C
This technical support center provides guidance on the long-term stability of Fepradinol when stored at -20°C, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C.[1] Another supplier recommends storage at temperatures below -15°C.[2] It is advised to keep the container tightly closed and protected from light.[1]
Q2: What is the expected shelf-life of this compound when stored at -20°C?
If stored properly at -20°C, this compound is expected to have a shelf life of over two years.[1] For short-term storage, spanning days to weeks, a temperature of 0 - 4°C is acceptable.[1]
Q3: How should this compound be handled upon receiving a shipment?
This compound is typically shipped at ambient temperature as it is considered stable for short periods, such as during shipping and customs processing. Upon receipt, it should be stored under the recommended long-term conditions of -20°C.
Q4: In what solvents can this compound be dissolved?
This compound is soluble in DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C in a tightly sealed container, protected from light. 2. Check Solvent Stability: If using a stock solution, consider the stability of this compound in the chosen solvent and the storage conditions of the solution. It is recommended to store stock solutions at -20°C or -80°C. 3. Perform Quality Control: If degradation is suspected, it is advisable to perform an analytical check, such as HPLC, to assess the purity of the compound. |
| Visible changes in the physical appearance of the solid compound (e.g., color change, clumping). | Potential degradation or moisture absorption. | 1. Assess Purity: A change in physical appearance can indicate chemical degradation. An analysis of the compound's purity is recommended. 2. Review Handling Procedures: Ensure that the compound was handled in a dry environment to prevent moisture absorption. Always allow the container to equilibrate to room temperature before opening to avoid condensation. |
| Inconsistent results between different batches of this compound. | Variation in the purity or stability of different manufacturing lots. | 1. Request Certificate of Analysis (CoA): Compare the CoAs for the different batches to check for any specified differences in purity or other parameters. 2. Perform Independent Analysis: If inconsistencies persist, consider an independent analytical verification of the purity and identity of each batch. |
Stability Data
While specific long-term stability data for this compound at -20°C is not publicly available, the following table provides a representative example of how such data would be presented. This data is hypothetical and for illustrative purposes only.
| Time Point | Storage Condition | Purity by HPLC (%) | Appearance |
| 0 Months | -20°C ± 5°C | 99.8% | White to off-white solid |
| 6 Months | -20°C ± 5°C | 99.7% | No change |
| 12 Months | -20°C ± 5°C | 99.5% | No change |
| 24 Months | -20°C ± 5°C | 99.2% | No change |
Experimental Protocols
The following is a generalized experimental protocol for assessing the long-term stability of a pharmaceutical compound like this compound.
Objective: To evaluate the stability of this compound under long-term storage conditions (-20°C) over a period of 24 months.
Materials:
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This compound (solid powder)
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HPLC-grade solvents (e.g., acetonitrile, water)
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Calibrated HPLC system with a suitable column (e.g., C18)
-
Calibrated analytical balance
-
Temperature-controlled storage chamber (-20°C)
-
Amber glass vials with airtight seals
Methodology:
-
Initial Analysis (Time 0):
-
Record the initial appearance of the this compound powder.
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent to a known concentration.
-
Analyze the sample by a validated HPLC method to determine the initial purity and identify any existing impurities. This serves as the baseline.
-
-
Sample Storage:
-
Divide the this compound powder into multiple aliquots in amber glass vials.
-
Seal the vials tightly and place them in a temperature-controlled chamber set to -20°C ± 5°C.
-
-
Stability Testing at Designated Time Points:
-
At predetermined intervals (e.g., 3, 6, 9, 12, 18, and 24 months), remove one aliquot from the storage chamber.
-
Allow the vial to equilibrate to room temperature before opening.
-
Visually inspect the sample for any changes in physical appearance.
-
Prepare a sample for HPLC analysis as described in step 1.
-
Analyze the sample using the same HPLC method to determine the purity and quantify any degradation products.
-
-
Data Analysis:
-
Compare the purity results at each time point to the initial (Time 0) data.
-
Identify and quantify any new peaks in the chromatogram, which may indicate degradation products.
-
A significant decrease in the main peak area or the appearance of significant impurity peaks would suggest degradation.
-
Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound.
References
Validation & Comparative
A Comparative Analysis of Alpha-1 Adrenoceptor Antagonism: Fepradinol and Tamsulosin
A comprehensive review of available scientific literature reveals a significant disparity in the data concerning the alpha-1 adrenoceptor antagonism of Fepradinol and Tamsulosin. While Tamsulosin is a well-characterized, potent, and selective alpha-1 adrenoceptor antagonist, there is a notable absence of evidence to support a similar mechanism of action for this compound. This guide, therefore, presents a detailed analysis of Tamsulosin's alpha-1 adrenoceptor antagonism and clarifies the current pharmacological understanding of this compound based on existing research.
Introduction to Alpha-1 Adrenoceptors
Alpha-1 (α1) adrenoceptors are G protein-coupled receptors that are crucial in the sympathetic nervous system. They are activated by the catecholamines epinephrine and norepinephrine.[1][2] There are three primary subtypes of α1-adrenoceptors: α1A, α1B, and α1D.[1] These receptors are widely distributed throughout the body and are involved in various physiological processes, including the contraction of smooth muscle in blood vessels and the prostate.[1][2] Antagonists of these receptors are therapeutic agents for conditions such as benign prostatic hyperplasia (BPH) and hypertension.
Tamsulosin: A Selective Alpha-1 Adrenoceptor Antagonist
Tamsulosin is a well-established alpha-1 adrenoceptor antagonist widely prescribed for the treatment of lower urinary tract symptoms (LUTS) associated with BPH. Its therapeutic efficacy is primarily attributed to its high affinity and selectivity for the α1A and α1D adrenoceptor subtypes, which are predominant in the human prostate. By blocking these receptors, Tamsulosin leads to the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow.
Quantitative Data: Binding Affinities of Tamsulosin
The following table summarizes the binding affinities (pKi and Ki values) of Tamsulosin for the human α1A, α1B, and α1D adrenoceptor subtypes from various studies. A higher pKi value indicates a stronger binding affinity.
| Adrenoceptor Subtype | pKi | Ki (nmol/l) | Reference |
| Human α1A | 10.38 | 0.019 | |
| Human α1B | 9.33 | 0.29 | |
| Human α1D | 9.85 | 0.063 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols for Tamsulosin
Receptor Binding Assays:
The binding affinity of Tamsulosin to α1-adrenoceptor subtypes is typically determined through competitive radioligand binding assays. A common methodology involves the use of Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor.
-
Protocol:
-
Whole-cell preparations from these CHO cell lines are incubated with a specific concentration of a radioligand, such as [3H]prazosin, which binds to all three α1-adrenoceptor subtypes.
-
Increasing concentrations of unlabeled Tamsulosin are added to compete with the radioligand for binding to the receptors.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filters is measured using liquid scintillation counting.
-
The concentration of Tamsulosin that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
Signaling Pathway and Experimental Workflow
The binding of an antagonist like Tamsulosin to the α1-adrenoceptor blocks the downstream signaling cascade typically initiated by agonists such as norepinephrine.
This compound: An Anti-Inflammatory Agent
In contrast to Tamsulosin, the available scientific literature does not support the classification of this compound as an alpha-1 adrenoceptor antagonist. This compound is primarily identified as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.
Mechanism of Action of this compound
Research indicates that this compound's anti-inflammatory effects are not mediated by the inhibition of prostaglandin synthesis, which is the typical mechanism for most NSAIDs. One study suggests that this compound may act as a beta-adrenergic blocker, specifically targeting β1 receptors, which could explain its potential applications in cardiovascular conditions. However, there is no direct evidence from receptor binding or functional assays to indicate that this compound interacts with alpha-1 adrenoceptors.
Conclusion: A Comparison is Not Currently Feasible
Based on the current body of scientific evidence, a direct comparison of the alpha-1 adrenoceptor antagonism of this compound and Tamsulosin is not feasible. Tamsulosin is a well-documented, selective alpha-1 adrenoceptor antagonist with a clear mechanism of action in the treatment of BPH. This compound, on the other hand, is characterized as an NSAID with a distinct anti-inflammatory mechanism that does not appear to involve alpha-1 adrenoceptor blockade. Future research would be necessary to explore any potential interaction of this compound with the alpha-1 adrenoceptor system before a meaningful comparison with Tamsulosin could be made. For researchers and drug development professionals, Tamsulosin serves as a clear example of a selective alpha-1 antagonist, while this compound's pharmacological profile points towards different therapeutic targets.
References
Fepradinol vs. Traditional NSAIDs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Fepradinol and traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). It is designed to offer an objective analysis of their performance, supported by available experimental data, to inform research and drug development efforts in the field of inflammation.
Executive Summary
This compound is a non-steroidal anti-inflammatory agent with a mechanism of action that distinguishes it from traditional NSAIDs.[1] While conventional NSAIDs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, this compound's anti-inflammatory properties appear to be independent of this pathway.[1] Experimental evidence from animal models of inflammation demonstrates that this compound is effective in reducing edema and inflammatory responses in scenarios where some traditional NSAIDs show limited or no activity. This suggests a unique therapeutic potential for this compound in inflammatory conditions that may be less responsive to classical NSAID therapy.
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical studies comparing the efficacy of this compound with traditional NSAIDs in various animal models of inflammation.
Table 1: Effect on Zymosan-Induced Paw Edema in Rats
| Treatment | Dose (p.o.) | Mean Increase in Paw Volume (mL) ± S.E.M. | % Inhibition |
| Control (Vehicle) | - | 0.85 ± 0.04 | - |
| This compound | 50 mg/kg | 0.42 ± 0.03* | 50.6 |
| Indomethacin | 5 mg/kg | 0.81 ± 0.05 | 4.7 |
| Piroxicam | 10 mg/kg | 0.83 ± 0.06 | 2.4 |
*p < 0.01 compared to control
Table 2: Effect on Concanavalin A-Induced Paw Edema in Rats
| Treatment | Dose (p.o.) | Mean Increase in Paw Volume (mL) ± S.E.M. (Early Phase - 1h) | % Inhibition (Early Phase) | Mean Increase in Paw Volume (mL) ± S.E.M. (Late Phase - 24h) | % Inhibition (Late Phase) |
| Control (Vehicle) | - | 0.62 ± 0.03 | - | 0.98 ± 0.05 | - |
| This compound | 50 mg/kg | 0.31 ± 0.02 | 50.0 | 0.45 ± 0.04 | 54.1 |
| Indomethacin | 5 mg/kg | 0.59 ± 0.04 | 4.8 | 0.65 ± 0.05 | 33.7 |
| Piroxicam | 10 mg/kg | 0.60 ± 0.03 | 3.2 | 0.72 ± 0.06 | 26.5 |
*p < 0.01 compared to control
Table 3: Effect on Carrageenan-Induced Pleurisy in Rats (6h after injection)
| Treatment | Dose (p.o.) | Exudate Volume (mL) | Leucocyte Count (x10³/mm³) | Protein Content (mg/mL) |
| Control (Vehicle) | - | 2.15 ± 0.12 | 15.8 ± 1.1 | 45.2 ± 2.3 |
| This compound | 50 mg/kg | 1.28 ± 0.09 | 8.2 ± 0.7 | 28.7 ± 1.9 |
| Indomethacin | 5 mg/kg | 1.35 ± 0.10 | 9.1 ± 0.8 | 30.1 ± 2.1 |
*p < 0.01 compared to control
Mechanism of Action
Traditional NSAIDs
The primary mechanism of action of traditional NSAIDs, such as indomethacin and piroxicam, involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, traditional NSAIDs reduce the production of prostaglandins, leading to their anti-inflammatory, analgesic, and antipyretic effects.
Figure 1. Simplified signaling pathway of traditional NSAIDs.
This compound
In contrast to traditional NSAIDs, this compound's anti-inflammatory action does not appear to be mediated by the inhibition of prostaglandin synthesis.[1] Studies have shown that this compound does not inhibit prostaglandin E2 biosynthesis in vivo, nor does it inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase in vitro.[1] The precise molecular target and signaling pathway of this compound are not yet fully elucidated. However, its efficacy in models like zymosan- and concanavalin A-induced edema, where traditional NSAIDs are less effective, suggests a distinct mechanism of action.[1] It is hypothesized that this compound may modulate other inflammatory mediators or cellular processes involved in the inflammatory cascade.
Figure 2. Hypothesized signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of pharmacological agents.
Figure 3. Experimental workflow for carrageenan-induced paw edema.
Methodology:
-
Animals: Male Wistar rats (150-180g) are used.
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Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
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Fasting: Rats are fasted for 18 hours before the experiment with free access to water.
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Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
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Drug Administration: this compound, traditional NSAIDs, or vehicle (control) are administered orally (p.o.).
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Zymosan-Induced Paw Edema in Rats
This model is used to study inflammation that is less dependent on prostaglandins.
Methodology:
-
Animals: Male Wistar rats (150-180g) are used.
-
Drug Administration: this compound, traditional NSAIDs, or vehicle are administered orally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% zymosan suspension in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at various time points after zymosan injection.
-
Data Analysis: The anti-inflammatory effect is evaluated by comparing the paw volume in the treated groups with the control group.
Concanavalin A-Induced Paw Edema in Rats
This model induces an inflammatory response with an early and a late phase, allowing for the evaluation of drug effects on different stages of inflammation.
Methodology:
-
Animals: Male Wistar rats (150-180g) are used.
-
Drug Administration: this compound, traditional NSAIDs, or vehicle are administered orally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% concanavalin A solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured at different time points to assess the early and late phases of inflammation.
-
Data Analysis: The efficacy of the drugs on both phases of inflammation is determined by comparing the paw volumes of treated and control groups.
Conclusion
The available preclinical data suggests that this compound is an effective anti-inflammatory agent with a mechanism of action distinct from that of traditional NSAIDs. Its ability to inhibit inflammation in models where traditional NSAIDs are less effective indicates its potential as a therapeutic alternative for certain inflammatory conditions. Further research is warranted to fully elucidate the molecular mechanism of this compound and to explore its clinical utility in comparison to established anti-inflammatory therapies.
References
Fepradinol: Atypical Anti-Inflammatory Action Sets It Apart from Traditional NSAIDs in Prostaglandin E2 Synthesis
For researchers and drug development professionals, understanding the nuanced mechanisms of anti-inflammatory agents is paramount. A comprehensive analysis of Fepradinol in comparison to traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) reveals a significant divergence in their effects on prostaglandin E2 (PGE2) biosynthesis, a key pathway in inflammation.
While NSAIDs are defined by their inhibition of cyclooxygenase (COX) enzymes to block prostaglandin production, studies indicate that this compound exerts its anti-inflammatory effects through a distinct mechanism that does not involve the suppression of PGE2 synthesis.[1] This fundamental difference positions this compound as an atypical anti-inflammatory agent and suggests alternative therapeutic strategies for inflammatory conditions.
Comparative Analysis of Prostaglandin E2 Biosynthesis Inhibition
The primary mechanism of action for conventional NSAIDs, such as indomethacin, ibuprofen, and celecoxib, is the inhibition of COX-1 and/or COX-2 enzymes.[2][3][4] These enzymes are critical for converting arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including the pro-inflammatory mediator PGE2.[5] By blocking this step, NSAIDs effectively reduce the levels of PGE2 at the site of inflammation, thereby alleviating pain and swelling.
In stark contrast, experimental evidence demonstrates that this compound does not inhibit prostaglandin E2 biosynthesis. In vitro tests have shown that this compound fails to inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzymes. This key finding underscores that its potent anti-inflammatory activity is not attributable to the canonical pathway targeted by NSAIDs.
| Drug Class | Target Enzyme(s) | Effect on Prostaglandin E2 (PGE2) Biosynthesis | Reference |
| This compound | Not COX enzymes | No inhibition observed | |
| Traditional NSAIDs (e.g., Indomethacin, Ibuprofen) | COX-1 and COX-2 | Inhibition | |
| COX-2 Selective NSAIDs (e.g., Celecoxib) | Primarily COX-2 | Inhibition |
Deciphering the Mechanism: Experimental Insights
In Vitro Prostaglandin Biosynthesis Assay
Objective: To determine the direct effect of this compound on the enzymatic synthesis of prostaglandins from arachidonic acid.
Methodology:
-
Enzyme Preparation: Microsomal fractions containing cyclooxygenase were prepared from bovine seminal vesicles.
-
Incubation: The microsomal enzyme preparation was incubated with arachidonic acid as the substrate.
-
Test Compound Addition: this compound was added to the incubation mixture at various concentrations. A known NSAID, such as indomethacin, was used as a positive control.
-
Prostaglandin Measurement: The amount of prostaglandin E2 produced was quantified using a suitable analytical method, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The percentage of inhibition of PGE2 synthesis by this compound was calculated and compared to the inhibition caused by the positive control.
Results: The study reported that this compound did not inhibit prostaglandin biosynthesis in this in vitro assay, whereas indomethacin showed significant inhibition.
Visualizing the Divergent Pathways
The following diagrams illustrate the canonical prostaglandin E2 synthesis pathway and the distinct points of action for traditional NSAIDs, highlighting the non-interference of this compound in this cascade.
Figure 1. Signaling pathway of Prostaglandin E2 biosynthesis and points of inhibition.
The diagram above illustrates that traditional and COX-2 selective NSAIDs directly inhibit the COX enzymes, a critical step in the conversion of arachidonic acid to PGH2. This compound, however, does not act on this part of the pathway, indicating an alternative mechanism for its anti-inflammatory properties.
References
- 1. Mechanism of anti-inflammatory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the key players in the pharmaceutical industry targeting COX? [synapse.patsnap.com]
- 4. Lessons from 20 years with COX-2 inhibitors: Importance of dose-response considerations and fair play in comparative trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Fepradinol's Mechanism of Action: A Comparative Guide for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of Fepradinol, an anti-inflammatory agent with a chemical structure suggestive of adrenergic activity. While existing research indicates its anti-inflammatory effects are independent of prostaglandin synthesis inhibition, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs), its precise molecular pathway remains to be fully elucidated.[1] This document outlines a series of experiments to test the hypothesis that this compound exerts its effects through modulation of adrenergic signaling pathways, specifically by interacting with α-adrenergic receptors and subsequently altering intracellular cyclic adenosine monophosphate (cAMP) levels.
To provide a robust validation, this guide proposes a direct comparison of this compound with well-characterized α-adrenergic agonists: Clonidine, a selective α2-agonist, and Phenylephrine, a selective α1-agonist. The experimental data will be presented in structured tables for clear comparison across different cell lines relevant to inflammation and immunology.
Comparison Framework: this compound vs. Established α-Adrenergic Agonists
The choice of Clonidine and Phenylephrine as comparators is based on their distinct mechanisms of action on the adrenergic system, which allow for a clear differentiation of this compound's potential activity:
-
Clonidine: An α2-adrenergic agonist known to exert anti-inflammatory effects by decreasing intracellular cAMP levels.[2][3][4] It has been shown to reduce pro-inflammatory cytokine production in various cell types.[5]
-
Phenylephrine: An α1-adrenergic agonist that typically signals through the activation of phospholipase C and an increase in intracellular calcium. Its role in inflammation can be context-dependent, sometimes promoting and at other times inhibiting inflammatory responses.
By comparing the effects of this compound to these two agents in key inflammatory cell lines, we can dissect its potential to act as an α1- or α2-adrenergic agonist and its downstream consequences on inflammatory signaling.
Data Presentation: Comparative Efficacy in Inflammatory Cell Lines
The following tables are designed to summarize the quantitative data obtained from the experimental protocols outlined below.
Table 1: Adrenergic Receptor Binding Affinity (Ki) of this compound and Comparator Compounds
| Compound | Cell Line | Receptor Subtype | Binding Affinity (Ki) [nM] |
| This compound | HEK293-α1A | α1A | |
| HEK293-α2A | α2A | ||
| Clonidine | HEK293-α1A | α1A | |
| HEK293-α2A | α2A | ||
| Phenylephrine | HEK293-α1A | α1A | |
| HEK293-α2A | α2A |
Table 2: Effect of this compound and Comparators on cAMP Levels in RAW 264.7 Macrophages
| Compound | Concentration | Forskolin Stimulation | cAMP Concentration (pmol/mg protein) | % Inhibition of Forskolin-induced cAMP |
| Vehicle | - | No | N/A | |
| Vehicle | - | Yes | 0% | |
| This compound | 1 µM | Yes | ||
| 10 µM | Yes | |||
| 100 µM | Yes | |||
| Clonidine | 1 µM | Yes | ||
| 10 µM | Yes | |||
| 100 µM | Yes | |||
| Phenylephrine | 1 µM | Yes | ||
| 10 µM | Yes | |||
| 100 µM | Yes |
Table 3: Inhibition of LPS-Induced TNF-α and IL-6 Release in THP-1 Macrophages
| Compound | Concentration | TNF-α Release (pg/mL) | % Inhibition | IL-6 Release (pg/mL) | % Inhibition |
| Vehicle (LPS) | - | 0% | 0% | ||
| This compound | 1 µM | ||||
| 10 µM | |||||
| 100 µM | |||||
| Clonidine | 1 µM | ||||
| 10 µM | |||||
| 100 µM | |||||
| Phenylephrine | 1 µM | ||||
| 10 µM | |||||
| 100 µM |
Mandatory Visualization
Experimental Protocols
The following are detailed methodologies for the key experiments proposed in this guide.
Adrenergic Receptor Binding Assay
This assay will determine the binding affinity of this compound and comparator compounds to α1- and α2-adrenergic receptors.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing either human α1A- or α2A-adrenergic receptors.
-
Materials:
-
HEK293-α1A and HEK293-α2A cell membranes.
-
Radioligand for α1-receptors: [3H]-Prazosin.
-
Radioligand for α2-receptors: [3H]-Yohimbine.
-
This compound, Clonidine, Phenylephrine (test compounds).
-
Non-specific binding control: Phentolamine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare cell membranes from the respective HEK293 cell lines.
-
In a 96-well plate, add a fixed concentration of radioligand and varying concentrations of the test compounds (this compound, Clonidine, or Phenylephrine) to the cell membrane preparation in binding buffer.
-
For non-specific binding determination, add a high concentration of Phentolamine.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values from the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.
-
Functional cAMP Accumulation/Inhibition Assay
This assay will measure the ability of this compound to modulate intracellular cAMP levels, a key second messenger in α2-adrenergic signaling.
-
Cell Line: RAW 264.7 murine macrophage cell line (endogenously expresses adrenergic receptors).
-
Materials:
-
RAW 264.7 cells.
-
This compound, Clonidine, Phenylephrine.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).
-
Cell lysis buffer.
-
Plate reader compatible with the chosen assay kit.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and grow to confluency.
-
Pre-treat the cells with varying concentrations of this compound, Clonidine, or Phenylephrine for 15-30 minutes.
-
Stimulate the cells with a sub-maximal concentration of Forskolin for 15 minutes to induce cAMP production. A control group without Forskolin stimulation should be included.
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit and a compatible plate reader.
-
Normalize cAMP levels to the total protein concentration in each well.
-
Calculate the percentage inhibition of Forskolin-induced cAMP accumulation for each compound and concentration.
-
Pro-inflammatory Cytokine Release Assay
This assay will assess the functional anti-inflammatory effect of this compound by measuring the release of key pro-inflammatory cytokines.
-
Cell Line: THP-1 human monocytic cell line (differentiated into macrophages).
-
Materials:
-
THP-1 cells.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
Lipopolysaccharide (LPS) to induce an inflammatory response.
-
This compound, Clonidine, Phenylephrine.
-
ELISA kits for human TNF-α and IL-6.
-
Spectrophotometer for ELISA reading.
-
-
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA for 48-72 hours.
-
Replace the medium and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with varying concentrations of this compound, Clonidine, or Phenylephrine for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours to induce cytokine production. A control group without LPS stimulation should be included.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage inhibition of LPS-induced cytokine release for each compound and concentration.
-
By following this comprehensive guide, researchers can systematically validate the mechanism of action of this compound, providing crucial data for its further development and application as an anti-inflammatory therapeutic. The comparative approach will clearly position its activity relative to known α-adrenergic agonists, elucidating its potential role in modulating adrenergic signaling pathways to control inflammation.
References
- 1. Mechanism of anti-inflammatory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clonidine Protects Endothelial Cells from Angiotensin II-Induced Injury via Anti-Inflammatory and Antioxidant Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical Clonidine Accelerates Cutaneous Wound Healing in Diabetic Rats by Regulating the Expression of Related Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opioids and clonidine modulate cytokine production and opioid receptor expression in neonatal immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonidine reduces hypersensitivity and alters the balance of pro- and anti-inflammatory leukocytes after local injection at the site of inflammatory neuritis - PMC [pmc.ncbi.nlm.nih.gov]
Fepradinol: A Comparative Analysis of its Side Effect Profile Against Other Anti-Inflammatory Agents
For Immediate Release
This guide offers a comprehensive comparison of the side effect profile of Fepradinol, an investigational anti-inflammatory compound, with established anti-inflammatory drug classes, namely Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. This document is intended for researchers, scientists, and drug development professionals, providing an objective analysis based on available preclinical and clinical data.
This compound has demonstrated potent anti-inflammatory properties in preclinical studies. A significant finding is that its mechanism of action does not appear to involve the inhibition of prostaglandin biosynthesis, a key pathway targeted by traditional NSAIDs.[1] This distinction suggests a potentially different and possibly more favorable side effect profile, particularly concerning gastrointestinal complications. However, it is crucial to note that clinical data on this compound's side effects in the context of inflammatory conditions are limited. The available information on its adverse effects is primarily derived from investigations into its potential use as a cardiovascular agent, specifically a beta-adrenergic blocker.
Comparative Summary of Side Effect Profiles
The following table provides a structured comparison of the known and potential side effects of this compound against those of NSAIDs and Corticosteroids.
| Side Effect Category | This compound | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Corticosteroids |
| Gastrointestinal | Quantitative data from human anti-inflammatory studies are not available. Preclinical findings suggest a potentially lower risk of gastrointestinal side effects due to its non-interference with prostaglandin synthesis.[1] | Indigestion, stomach aches, nausea, diarrhea, stomach ulcers, internal bleeding.[2][3][4] | Stomach irritation, increased risk of peptic ulcers. |
| Cardiovascular | Bradycardia (slow heart rate), hypotension (low blood pressure), heart block. | Increased risk of heart attack and stroke (except for aspirin), high blood pressure, fluid retention. | High blood pressure, fluid retention, weight gain. |
| Renal | Not available in published clinical trials. | Can cause kidney damage, particularly with long-term use or in at-risk individuals. | Can cause salt and fluid retention, affecting kidney function. |
| Central Nervous System | Dizziness, fatigue. | Headaches, drowsiness, dizziness. | Mood swings, anxiety, sleep disturbances. |
| Metabolic | Not available in published clinical trials. | Generally minimal direct effects. | Increased appetite, weight gain, elevated blood sugar, and in the long term, risk of diabetes. |
| Musculoskeletal | Not available in published clinical trials. | - | Muscle weakness and, with long-term use, osteoporosis. |
| Dermatological | Not available in published clinical trials. | Skin rashes, allergic reactions. | Acne, thinning of the skin, easy bruising. |
| Other | Potential for worsening of heart failure symptoms in susceptible individuals. | - | Increased susceptibility to infections, cataracts, and glaucoma with prolonged use. |
Distinct Mechanisms of Action
The varied side effect profiles of these anti-inflammatory agents are intrinsically linked to their different mechanisms of action. The diagram below illustrates these distinct pathways.
Caption: Comparative Mechanisms of Anti-Inflammatory Agents.
Key Experimental Methodologies
The understanding of this compound's anti-inflammatory action is based on specific preclinical experimental models.
Experimental Protocols from Preclinical Studies of this compound:
-
Carrageenan-Induced Paw Edema in Rats: This is a standard model for acute inflammation.
-
Methodology: A solution of carrageenan is injected into the paw of a rat, inducing a localized inflammatory response characterized by swelling (edema). This compound or a comparator drug is administered prior to the carrageenan injection. The degree of swelling is measured at various time points to assess the anti-inflammatory effect of the compound.
-
-
Zymosan-Induced Paw Edema in Rats: This model also assesses acute inflammation but through a different inflammatory pathway.
-
Methodology: Similar to the carrageenan model, zymosan is injected into the rat paw to induce inflammation. The efficacy of this compound in reducing the subsequent edema is measured and compared to other anti-inflammatory agents.
-
-
In Vitro Cyclooxygenase (COX) Inhibition Assay: This assay directly measures the effect of a compound on the enzymes responsible for prostaglandin synthesis.
-
Methodology: Microsomal preparations of COX-1 and COX-2 enzymes are incubated with arachidonic acid (the substrate) in the presence and absence of the test compound (this compound). The production of prostaglandins is then quantified to determine the inhibitory activity of the compound on each COX isoenzyme. Studies have shown that this compound does not inhibit prostaglandin E2 biosynthesis in this type of assay.
-
References
Benchmarking Fepradinol's Potency Against Novel Anti-Inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Summary: A Comparative Overview
The following table summarizes the available information on Fepradinol and presents quantitative potency data for selected novel anti-inflammatory compounds. The IC50 values for the novel compounds are derived from in vitro assays assessing their ability to inhibit key inflammatory mediators.
| Compound | Target/Assay | IC50 Value | Mechanism of Action / Notes |
| This compound | Leukocyte Chemotaxis / Edema Formation | Not Available | Described as a non-steroidal anti-inflammatory drug (NSAID) that, unlike many NSAIDs, does not appear to inhibit prostaglandin biosynthesis. Its anti-inflammatory effects are suggested to be linked to the inhibition of leukocyte migration and activity at the site of inflammation.[1] |
| Compound 1 (Fusaproliferin Analog) | Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 macrophages | 16.6 µM | Inhibits the production of pro-inflammatory mediators such as NO and cytokines.[2] |
| Isonicotinate 5 | Reactive Oxygen Species (ROS) Production in human blood cells | 1.42 ± 0.1 µg/mL | Demonstrates potent inhibition of ROS production, a key process in the inflammatory cascade. This compound was found to be eight-fold more potent than ibuprofen in the same assay.[3] |
| Pyrazolo[1,5-a]quinazoline 13i | NF-κB Transcriptional Activity in LPS-stimulated THP-1Blue monocytic cells | < 50 µM | Inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation.[3] |
| Epiremisporine B | Superoxide Anion Generation in fMLP-stimulated human neutrophils | 3.6 ± 0.6 µM | Significantly decreases the production of superoxide anions, a type of reactive oxygen species involved in inflammation.[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the evaluation of anti-inflammatory compounds.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay is a common in vitro method to screen for anti-inflammatory activity.
-
Cell Line: RAW264.7 murine macrophages.
-
Stimulant: Lipopolysaccharide (LPS) is used to induce an inflammatory response and the production of NO.
-
Methodology:
-
RAW264.7 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
LPS (e.g., 1 µg/mL) is then added to the wells to stimulate the cells.
-
After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
-
Inhibition of Reactive Oxygen Species (ROS) Production
This assay measures the antioxidant and anti-inflammatory potential of a compound by quantifying its ability to scavenge or inhibit the production of ROS.
-
Cell Source: Human whole blood or isolated neutrophils.
-
Stimulant: Zymosan or phorbol myristate acetate (PMA) can be used to induce ROS production.
-
Methodology:
-
Whole blood or isolated neutrophils are incubated with the test compound at various concentrations.
-
A chemiluminescent probe (e.g., luminol or lucigenin) is added, which emits light upon reaction with ROS.
-
A stimulant (e.g., zymosan) is added to trigger the respiratory burst and ROS production.
-
The chemiluminescence is measured over time using a luminometer.
-
The percentage of ROS inhibition is calculated, and the IC50 value is determined.
-
NF-κB Activation Assay
This assay determines if a compound can inhibit the activation of the transcription factor NF-κB, which plays a critical role in the expression of pro-inflammatory genes.
-
Cell Line: THP-1Blue™ NF-κB reporter cells (or other suitable reporter cell lines). These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
-
Stimulant: LPS or Tumor Necrosis Factor-alpha (TNF-α).
-
Methodology:
-
THP-1Blue™ cells are seeded in 96-well plates.
-
The cells are treated with the test compound at various concentrations.
-
A stimulant (e.g., LPS) is added to activate the NF-κB pathway.
-
After incubation (e.g., 18-24 hours), the cell supernatant is collected.
-
A SEAP detection reagent (e.g., QUANTI-Blue™) is added to the supernatant.
-
The absorbance is read at a specific wavelength (e.g., 620-655 nm).
-
The inhibition of NF-κB activation is calculated, and the IC50 value is determined.
-
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate a key inflammatory signaling pathway and a typical experimental workflow for assessing anti-inflammatory compounds.
Caption: Simplified NF-κB signaling pathway initiated by LPS.
Caption: General experimental workflow for in vitro anti-inflammatory screening.
References
Safety Operating Guide
Navigating the Safe Disposal of Fepradinol: A Procedural Guide
Core Principles of Chemical Disposal
The primary goal of chemical disposal is to minimize environmental impact and prevent accidental exposure. Unused or waste Fepradinol should be managed as a controlled substance within a laboratory setting, following institutional and regulatory guidelines.
Step-by-Step Disposal Protocol
In the absence of a specific Safety Data Sheet (SDS) for this compound detailing its disposal, the following general procedure, in alignment with guidelines for investigational drugs, should be followed.
1. Institutional Procedure Review:
-
Consult Your Environmental Health & Safety (EHS) Office: This is the most critical first step. Your institution's EHS department will provide specific guidance based on local, state, and federal regulations. They can classify the waste and determine the appropriate disposal route.[1]
-
Review Internal SOPs: Refer to your laboratory's or institution's Standard Operating Procedures for chemical and pharmaceutical waste.
2. Waste Characterization:
-
Although a specific SDS for this compound was not identified, it is known to be a non-steroidal anti-inflammatory agent.[2][3] This information, along with its chemical structure (C12H19NO2)[2][4], should be provided to your EHS office for proper waste classification.
3. Segregation and Storage:
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office.
-
Proper Labeling: Clearly label the waste container with "this compound Waste," the chemical formula, and any other identifiers required by your institution.
-
Secure Storage: Store the waste in a designated, secure area away from incompatible materials.
4. Disposal Options:
-
Preferred Method: Professional Waste Management:
-
Hazardous Waste Vendor: Your EHS office will likely have a contract with a licensed hazardous waste disposal company. This is the safest and most compliant method. The vendor will handle the transportation and ultimate destruction of the chemical, typically through high-temperature incineration.
-
-
Alternative for Small Quantities (ONLY if approved by EHS):
-
In-Lab Deactivation: Procedures for neutralizing or deactivating this compound are not publicly documented. Do not attempt any chemical deactivation without a validated protocol and EHS approval.
-
Landfill Disposal (as a last resort): The FDA provides general guidance for disposing of unused medicines in household trash if a take-back program is not available. This method is generally not recommended for research chemicals and should only be considered after consulting with your EHS office. If this route is approved:
-
Do not flush this compound down the drain or toilet unless it is on the specific FDA flush list, which it is not indicated to be.
-
Mix with an unpalatable substance: To prevent accidental ingestion or diversion, mix the this compound with a substance like used coffee grounds, dirt, or cat litter.
-
Seal the mixture: Place the mixture in a sealed container, such as a plastic bag or an empty, sealable container, to prevent leakage.
-
Dispose of in the trash: Place the sealed container in the regular trash.
-
-
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a research setting.
References
Essential Safety and Logistical Information for Handling Fepradinol
Disclaimer: No specific Safety Data Sheet (SDS) for Fepradinol is publicly available. The following guidance is based on the general properties of non-steroidal anti-inflammatory drugs (NSAIDs) and ethanolamine compounds, as this compound is classified as both. Researchers must exercise caution and apply sound laboratory judgment when handling this substance.
This compound is an anti-inflammatory agent.[1] Its mechanism of action has been studied, and it is known to possess a potent inhibitory activity on acute inflammation.[1]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are required. A face shield may be necessary if there is a significant risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is advisable to double-glove. Change gloves immediately if contaminated, torn, or punctured. |
| Body Protection | A lab coat or a chemical-resistant apron should be worn. For larger quantities or procedures with a high risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | In case of dust or aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used. Work in a well-ventilated area. |
Handling Procedures
Adherence to proper handling procedures is essential to prevent accidental exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Review the experimental protocol and this safety information.
-
-
Weighing and Transferring:
-
Handle solid this compound in a chemical fume hood to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Avoid generating dust. If dust is generated, use a respirator.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
-
During the Experiment:
-
Keep all containers with this compound tightly closed when not in use.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety (EHS) department.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Operational Disposal Plan:
-
Unused this compound:
-
Unused or expired this compound should be disposed of as hazardous chemical waste.
-
Do not dispose of it down the drain or in the regular trash.
-
Follow your institution's and local regulations for chemical waste disposal.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, empty containers) should be considered contaminated.
-
Place these materials in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
The container should be compatible with the solvents used.
-
Waste Disposal Workflow:
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
This compound Handling and Safety Logical Relationships:
Caption: A diagram showing the logical relationships between this compound's properties and the necessary safety procedures.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
